4-Acetamido-5-methoxy-5-oxopentanoic acid
Description
Contextualizing Amide-Functionalized Pentanoic Acid Scaffolds in Modern Organic Chemistry
Amide-functionalized pentanoic acid scaffolds are integral components in the field of modern organic chemistry, largely due to the unique properties of the amide bond. The amide functional group is a cornerstone in the structure of numerous biologically active molecules, including peptides and proteins. ajchem-a.com Its significance in drug design and medicinal chemistry is well-established, stemming from its remarkable stability and its capacity to act as both a hydrogen bond donor and acceptor. ajchem-a.commdpi.com This allows for specific molecular interactions that are crucial for biological activity.
The pentanoic acid framework, a five-carbon carboxylic acid, provides a versatile backbone that can be readily modified. When functionalized with an amide group, these scaffolds become key building blocks for a diverse array of complex molecules. The synthesis of amides is a fundamental reaction in organic chemistry, with numerous methods developed for their formation. mdpi.com A common approach involves the coupling of a carboxylic acid with an amine, often facilitated by coupling agents to form the amide bond efficiently. ajchem-a.comnih.gov Dicarboxylic pentanoic acids, such as glutamic acid, offer multiple points for functionalization, further expanding their utility in constructing complex molecular architectures with potential applications in materials science and pharmaceuticals. acs.orgresearchgate.net
Evolution of Research on Glutamic Acid Derivatives and Related Structures
Glutamic acid, a non-essential amino acid, has been a subject of scientific inquiry for over a century. nih.gov Initially identified for its role in flavor, its function as the most abundant excitatory neurotransmitter in the vertebrate nervous system has driven extensive research. nih.gov The evolution of research on glutamic acid derivatives has progressed from understanding its basic metabolic roles to harnessing its structure for a wide range of applications.
Early research focused on the fundamental biochemistry of glutamic acid, including its involvement in amino acid metabolism. semanticscholar.org This foundational knowledge paved the way for the development of synthetic derivatives. For instance, L-glutamic acid 5-methyl ester is recognized as an important raw material for synthesizing other amino acids and medicinal compounds. google.com The development of methods to create derivatives, such as the N-acylation and esterification of glutamic acid, has been a significant area of study. google.com These modifications can alter the compound's physical and biological properties, such as solubility and stability. cymitquimica.com
More recent research has explored the creation of complex glutamic acid analogues, including fluorinated derivatives, for potential therapeutic applications. researchgate.net The ability to synthetically manipulate the glutamic acid structure allows researchers to create novel compounds for studying biochemical processes and for use as building blocks in the synthesis of pharmaceuticals. lookchem.com
Significance of Stereochemical Control in Acetamido-Oxopentanoic Acid Systems
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is of paramount importance in systems derived from amino acids, such as 4-acetamido-5-methoxy-5-oxopentanoic acid. This compound is a derivative of the naturally occurring L-glutamic acid, which is a chiral molecule. libretexts.org With the exception of glycine, all common amino acids are chiral, existing as L and D enantiomers. In virtually all living organisms, proteins are constructed exclusively from L-amino acids. libretexts.org
This inherent chirality means that the biological activity of derivatives is highly dependent on their stereochemistry. Enzymes and receptors in biological systems are themselves chiral and will interact differently with different enantiomers of a substrate or ligand. Therefore, precise control over the stereochemistry during the synthesis of amino acid derivatives is crucial. The synthesis of N-substituted α-amino esters, for example, often employs stereoselective methods to ensure the desired enantiomer is produced with high purity. nih.gov
For acetamido-oxopentanoic acid systems derived from glutamic acid, the stereocenter is at the alpha-carbon (C4). Maintaining the (S)-configuration of the parent L-glutamic acid is often essential for retaining or achieving the desired biological effect or for its effective use as a chiral building block in further synthesis. collectionscanada.gc.ca The development of asymmetric synthesis routes allows for the creation of stereochemically pure compounds, which is a critical aspect of modern pharmaceutical and biochemical research. nih.govrsc.org
Scope and Focus of Academic Inquiry into this compound
Direct academic research focusing specifically on this compound is not extensively documented in mainstream literature. The primary interest in this compound appears to be as a specialized chemical intermediate or a building block in organic synthesis. Its structure represents a protected form of L-glutamic acid. The amino group is protected by an acetyl group (acetamido), and one of the carboxylic acid groups is protected as a methyl ester.
This type of protection strategy is common in peptide synthesis and medicinal chemistry. mdpi.com N-acetylation can prevent the amino group from participating in unwanted side reactions, while the methyl ester protects the carboxylic acid. These protecting groups can be selectively removed under specific conditions to allow for further chemical modifications.
Therefore, the academic inquiry into this compound is likely focused on its application in the synthesis of more complex molecules. Researchers may use it as a starting material to introduce a modified glutamic acid residue into a peptide chain or to construct other complex organic molecules. Its value lies in its utility as a stable, chiral intermediate that facilitates the controlled, stepwise synthesis of larger, biologically relevant target compounds. lookchem.com
Data Tables
Table 1: Physicochemical Properties of (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid
| Property | Value |
| CAS Number | 17015-15-5 bldpharm.com |
| Molecular Formula | C₈H₁₃NO₅ |
| Molecular Weight | 203.19 g/mol |
| Synonyms | N-Alpha-acetyl-L-glutamic acid alpha-methyl ester |
| Chirality | (S)-isomer |
Table 2: Overview of Related Glutamic Acid Derivatives and Their Applications
| Compound Name | Structure Highlights | Key Research Applications |
| L-Glutamic Acid | Parent α-amino acid | Neurotransmitter studies, food additive (MSG), precursor in biosynthesis. nih.govchemimpex.com |
| L-Glutamic acid 5-methyl ester | γ-Carboxyl group is esterified | Intermediate in peptide synthesis and other organic syntheses. google.comsigmaaldrich.com |
| N-Acetylglutamic acid | Amino group is acetylated | Regulator of the urea (B33335) cycle, intermediate in arginine biosynthesis. wikipedia.orghmdb.ca |
| Poly-γ-glutamic acid (γ-PGA) | Polymer of glutamic acid units | Biodegradable material for food, medical, and environmental applications. semanticscholar.org |
Structure
3D Structure
Properties
IUPAC Name |
4-acetamido-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-5(10)9-6(8(13)14-2)3-4-7(11)12/h6H,3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCCXFLKDREFMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Acetamido 5 Methoxy 5 Oxopentanoic Acid
Direct Synthesis Approaches
The most common and direct synthetic pathways to 4-Acetamido-5-methoxy-5-oxopentanoic acid typically commence from L-glutamic acid, which provides the necessary carbon skeleton and the desired stereochemistry at the C-4 position from the outset. The core transformations involve the selective esterification of the γ-carboxylic acid (C-5) and the acylation of the α-amino group (C-4).
Esterification and Amidation Routes for Pentanoic Acid Functionalization
The synthesis of this compound hinges on two critical functional group transformations: the formation of a methyl ester at the C-5 position and the N-acetylation of the amino group at the C-4 position.
Methoxy (B1213986) Group Installation Strategies at the C-5 Position
The selective installation of a methoxy group at the C-5 position involves the esterification of the γ-carboxylic acid of a glutamic acid precursor. The Fischer esterification is a classic method where the amino acid is heated in methanol (B129727) with a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemistrysteps.commasterorganicchemistry.combyjus.comlibretexts.org Under these conditions, the γ-carboxyl group can be preferentially esterified.
A particularly effective and mild method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. nih.gov This reagent system is highly efficient for preparing amino acid methyl esters at room temperature, offering good to excellent yields and compatibility with various amino acids. nih.govresearchgate.net The reaction proceeds by generating HCl in situ, which catalyzes the esterification. nih.gov This method avoids the harsh conditions of traditional Fischer esterification. Other reagents, such as thionyl chloride in methanol, also facilitate this conversion effectively.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is a critical step in any synthetic sequence to maximize product yield and purity while minimizing byproducts and processing costs. deskera.com This process involves the systematic variation of several parameters, including temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. prismbiolab.comacs.org
For the synthesis of this compound, key steps such as esterification and N-acetylation are subject to optimization. For example, in the Fischer esterification step, parameters can be adjusted to favor the formation of the γ-methyl ester over the diester or unreacted starting material. Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the parameter space and identify the optimal conditions. acs.orgnih.gov A typical optimization study might involve varying the acid catalyst concentration, temperature, and reaction time to find a balance that provides high conversion and selectivity. nih.gov
The following interactive table illustrates a hypothetical optimization of the N-acetylation step, where the yield of the desired product is measured against varying equivalents of the acetylating agent and different reaction temperatures.
Table 1: Optimization of N-Acetylation Reaction
| Entry | Acetyl Chloride (Equivalents) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1.1 | 0 | Dichloromethane (B109758) | 2 | 85 |
| 2 | 1.1 | 25 | Dichloromethane | 2 | 92 |
| 3 | 1.5 | 25 | Dichloromethane | 2 | 95 |
| 4 | 1.5 | 40 | Dichloromethane | 1 | 91 |
This systematic approach ensures that the synthesis is not only successful but also efficient and scalable. deskera.com
Solvent Effects on Reaction Outcomes
The choice of solvent plays a critical role in the synthesis of this compound and its intermediates, influencing reaction rates, yields, and the formation of byproducts. In the initial esterification of glutamic acid to form its methyl ester, methanol often serves as both a reactant and a solvent. The use of co-solvents can be employed to enhance solubility and reaction efficiency.
For the subsequent N-acetylation step, a variety of solvents can be utilized, each with its own advantages. Aprotic polar solvents are common as they can solvate the reactants without participating in the reaction. The use of aqueous conditions, often with a base, is also a prevalent method for the acetylation of amino acids. For instance, the acetylation of glycine has been effectively carried out in water with acetic anhydride (B1165640). orgsyn.org The solubility of the starting amino acid ester and the acetylating agent in the chosen solvent system is a key determinant of the reaction's success.
The following table summarizes the solvents commonly used in the key reaction steps for the synthesis of this compound:
| Reaction Step | Solvent(s) | Purpose |
| Esterification of Glutamic Acid | Methanol | Reactant and solvent |
| N-acetylation | Water, Acetone, Methanol, Pyridine (B92270), Dichloromethane | To dissolve reactants and facilitate the reaction |
Temperature and Pressure Regimes
Temperature is a crucial parameter that must be carefully controlled throughout the synthesis. The esterification of glutamic acid is typically performed at temperatures ranging from room temperature to reflux to achieve a reasonable reaction rate.
For the N-acetylation, the reaction temperature can significantly impact the outcome. While some acetylation reactions can proceed at room temperature, others may require heating to go to completion. For example, the N-acetylation of amines using acetonitrile (B52724) as the acetylating agent has been optimized at 200°C and 50 bar pressure in a continuous-flow system. mdpi.com However, milder conditions are generally preferred to avoid potential side reactions such as racemization or decomposition of the product. Acetylation with acetic anhydride is often exothermic and may require initial cooling to control the reaction rate. For instance, the O-acetylation using acetic anhydride in pyridine is typically initiated at 0°C before allowing the reaction to proceed at room temperature. nih.gov
Pressure is generally not a critical parameter for the laboratory-scale synthesis of this compound and is typically conducted at atmospheric pressure.
| Reaction Step | Temperature Range | Pressure | Notes |
| Esterification | Room Temperature to Reflux | Atmospheric | Higher temperatures increase reaction rate. |
| N-acetylation | 0°C to 200°C | Atmospheric to 50 bar | Temperature depends on the acetylating agent and method. |
Fragment Coupling and Convergent Synthesis
A convergent synthetic approach is a highly effective strategy for the preparation of this compound. This methodology involves the independent synthesis of the pentanoic acid backbone and the subsequent introduction of the acetamido group.
Precursor Synthesis for the Pentanoic Acid Backbone
Glutamic Acid as a Chiral Starting Material
L-glutamic acid is an ideal and readily available chiral starting material for the synthesis of the pentanoic acid backbone of the target molecule. Its inherent chirality at the α-carbon (C2) is preserved throughout the synthetic sequence, ensuring the desired stereochemistry in the final product. The use of L-glutamic acid provides a cost-effective and efficient route to enantiomerically pure intermediates.
Preparation of Substituted Oxopentanoic Acid Intermediates
The primary intermediate required is the α-methyl ester of L-glutamic acid, which is (4S)-4-amino-5-methoxy-5-oxopentanoic acid. This is typically prepared by the direct esterification of L-glutamic acid in methanol. This reaction is commonly catalyzed by an acid, such as sulfuric acid or by using reagents like thionyl chloride in methanol. Another effective method involves the use of trimethylchlorosilane in methanol at room temperature, which has been shown to produce amino acid methyl ester hydrochlorides in good to excellent yields.
Strategic Amide Bond Formation for the Acetamido Group
The final key step in the convergent synthesis is the formation of the amide bond to introduce the acetamido group at the C4 position. This is achieved through the N-acetylation of the amino group of (4S)-4-amino-5-methoxy-5-oxopentanoic acid.
A common and efficient method for this transformation is the use of acetic anhydride as the acetylating agent. The reaction can be carried out under various conditions. A widely used procedure involves treating an aqueous solution of the amino acid with acetic anhydride. This method has been successfully applied to the acetylation of various α-amino acids with little to no racemization. orgsyn.org The reaction of the amino group with acetic anhydride results in the formation of the N-acetyl derivative.
Alternatively, the acetylation can be performed in organic solvents. For instance, a protocol using acetic anhydride, triethylamine (B128534), and acetone has been developed for the acetylation of amino acid methyl esters. acs.org Another approach involves the use of acetic anhydride in pyridine, which is a standard method for the acylation of hydroxyl and amino groups. nih.gov The choice of method depends on the solubility of the starting material and the desired reaction conditions. The reaction is generally rapid and proceeds with high yield.
Incorporation of the Terminal Methoxy Ester Group
The methoxy ester group is a key feature of the target molecule. This functionality can be introduced either at the beginning of the synthesis by starting with a glutamic acid methyl ester derivative or by esterification of the corresponding carboxylic acid.
A common method for the preparation of amino acid methyl esters involves the reaction of the amino acid with methanol in the presence of a catalyst such as thionyl chloride or an acid catalyst. The synthesis of N-acetyl-muramyl-L-alanyl-D-glutamic-alpha-methyl ester derivatives has been reported, highlighting the feasibility of methyl ester formation in related complex molecules. nih.gov Another approach involves the use of methylating agents like diazomethane (B1218177), though this is often reserved for smaller-scale syntheses due to safety concerns.
Alternative and Novel Synthetic Routes
Beyond the classical methods, several modern synthetic strategies can be envisioned for the synthesis of this compound and its precursors, offering potential advantages in terms of efficiency, selectivity, and environmental impact.
Chemoenzymatic Synthesis of this compound Precursors
Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific chemical transformations. For the synthesis of this compound, an enzymatic approach could be employed for the N-acetylation step. N-acetylglutamate synthase (NAGS) is an enzyme that catalyzes the production of N-acetylglutamate from glutamate (B1630785) and acetyl-CoA. wikipedia.org While this is a biological process, the principles can be adapted for synthetic purposes, potentially offering a highly selective and environmentally friendly route to the N-acetylated precursor. Furthermore, chemoenzymatic strategies have been successfully used for the synthesis of other N-acetylated sugar amino acids, demonstrating the potential of integrating biocatalytic steps with chemical synthesis. nih.govnih.gov
Flow Chemistry Applications in the Synthesis of Related Compounds
Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. This technology has been applied to a wide range of organic transformations, including esterification and amidation reactions. acs.orgcell.com The synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids has been demonstrated in a continuous flow setup, showcasing a telescoped approach where intermediates are not isolated. acs.org A similar strategy could be developed for this compound, where the esterification and N-acetylation steps are performed sequentially in a flow reactor. This could lead to a more efficient and automated synthesis.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Scalability | Limited by reactor size | More readily scalable |
| Safety | Potential for thermal runaway | Enhanced heat and mass transfer, improved safety |
| Process Control | Manual or semi-automated | Fully automated |
Photochemical or Electrochemical Approaches to Functionalization
Photochemical and electrochemical methods represent cutting-edge approaches to organic synthesis. These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions and with unique selectivity. For instance, photoredox catalysis has been used for the stereoselective synthesis of unnatural α-amino acid derivatives. rsc.org Electrochemical methods have also been employed for the synthesis of unnatural amino acids, including the decarboxylative arylation of aspartic and glutamic acid derivatives. nih.govresearchgate.net While direct application to this compound has not been reported, these innovative methods could potentially be adapted for the functionalization of glutamic acid precursors in novel synthetic routes.
Green Chemistry Principles in Synthetic Route Design
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.
In the synthesis of this compound via the N-acetylation of (S)-4-amino-5-methoxy-5-oxopentanoic acid with acetic anhydride, the reaction proceeds as follows:
C₆H₁₁NO₄ + (CH₃CO)₂O → C₈H₁₃NO₅ + CH₃COOH
The molecular weights of the compounds involved are:
(S)-4-amino-5-methoxy-5-oxopentanoic acid (C₆H₁₁NO₄): 161.16 g/mol
Acetic anhydride ((CH₃CO)₂O): 102.09 g/mol
this compound (C₈H₁₃NO₅): 203.19 g/mol
Acetic acid (CH₃COOH): 60.05 g/mol
The theoretical atom economy for this reaction can be calculated using the formula:
% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100
% Atom Economy = (203.19 / (161.16 + 102.09)) x 100 ≈ 77.2%
This calculation reveals that a significant portion of the reactant mass is converted into a byproduct, acetic acid. While acetic acid is not highly hazardous, in the context of atom economy, it represents waste if not utilized elsewhere.
To improve reaction efficiency and align with green chemistry principles, alternative synthetic strategies with higher atom economy are desirable. For instance, methods that utilize catalytic amounts of reagents or generate less substantial byproducts would be preferred.
Table 1: Atom Economy of the N-Acetylation of (S)-4-amino-5-methoxy-5-oxopentanoic acid
| Reactant 1 | Molecular Weight ( g/mol ) | Reactant 2 | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproduct | Molecular Weight ( g/mol ) | Atom Economy (%) |
| (S)-4-amino-5-methoxy-5-oxopentanoic acid | 161.16 | Acetic anhydride | 102.09 | This compound | 203.19 | Acetic acid | 60.05 | 77.2 |
Minimization of Hazardous Reagents and Byproducts
A key principle of green chemistry is to design chemical processes that use and generate substances with minimal toxicity to human health and the environment. The conventional N-acetylation method using acetic anhydride or acetyl chloride raises some environmental and safety concerns.
Hazardous Reagents:
Acetic Anhydride: This reagent is corrosive and can cause severe skin burns and eye damage. acs.org It is also a lachrymator and can irritate the respiratory system.
Acetyl Chloride: This is an even more reactive and hazardous acetylating agent. It reacts violently with water, is highly corrosive, and is also a lachrymator. nih.gov Its use is often avoided in favor of the less aggressive acetic anhydride. ias.ac.in
Pyridine: Often used as a catalyst or base in acetylation reactions, pyridine is a flammable, harmful, and suspected carcinogenic substance. researchgate.net
Byproducts:
The primary byproduct of the acetylation with acetic anhydride is acetic acid. While acetic acid is a relatively benign substance, the use of more hazardous reagents can lead to more problematic waste streams. For instance, when pyridine is used as a base, it will be present in the reaction mixture and needs to be managed as a hazardous waste component.
Greener Alternatives:
To mitigate the hazards associated with traditional acetylation methods, several greener alternatives have been developed:
Microwave-assisted synthesis with Zinc Acetate (B1210297): Research has shown that N-acetylation of amines can be carried out efficiently using a catalytic amount of zinc acetate in acetic acid under microwave irradiation. scispace.com This method avoids the use of more hazardous acetylating agents and solvents.
Continuous-Flow Acetylation with Acetonitrile: A continuous-flow process has been developed that uses acetonitrile as the acetylating agent with an alumina catalyst. nih.gov This method utilizes a milder reagent and the benefits of flow chemistry, such as improved safety and scalability.
Isopropenyl Acetate as a Green Acetylating Agent: Isopropenyl acetate has been identified as a green alternative for acetylation. The only byproduct of this reaction is acetone, which is less hazardous and more easily removed and recycled than the byproducts of other methods.
These alternative methodologies offer pathways to synthesize this compound that are more aligned with the principles of green chemistry by reducing the reliance on hazardous reagents and minimizing the generation of harmful byproducts.
Table 2: Comparison of Acetylating Agents from a Green Chemistry Perspective
| Acetylating Agent | Hazards | Byproduct(s) | Green Chemistry Considerations |
| Acetic Anhydride | Corrosive, irritant, lachrymator | Acetic acid | Moderate atom economy; generates a significant amount of byproduct. |
| Acetyl Chloride | Highly reactive, corrosive, lachrymator, reacts violently with water | HCl | Poor atom economy; generates corrosive hydrochloric acid as a byproduct. |
| Zinc Acetate/Acetic Acid (Microwave) | Acetic acid is corrosive | Water | Uses a catalytic amount of a less hazardous metal salt; microwave irradiation can reduce reaction times and energy consumption. scispace.com |
| Acetonitrile/Alumina (Flow) | Acetonitrile is flammable and toxic | Ammonia | Milder acetylating agent; continuous-flow process offers better control and safety. nih.gov |
| Isopropenyl Acetate | Flammable | Acetone | Generates a benign and easily removable byproduct; considered a greener alternative. |
Reaction Mechanisms and Transformations of 4 Acetamido 5 Methoxy 5 Oxopentanoic Acid
Reactivity of the Acetamido Functionality
The acetamido group (-NHC(O)CH₃) is a type of amide, and its reactivity is centered around the nitrogen atom and the adjacent carbonyl group.
Hydrolytic Stability under Various Conditions
The amide bond of the acetamido group is generally stable, but it can undergo hydrolysis under both acidic and basic conditions to yield 4-amino-5-methoxy-5-oxopentanoic acid and acetic acid. The rate of this hydrolysis is highly dependent on the pH and temperature of the reaction medium.
Under mild acidic conditions, such as in the presence of dilute aqueous acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In strongly acidic conditions and with elevated temperatures, the hydrolysis proceeds more rapidly.
Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This process is also typically accelerated by heat. The stability of N-acetylated amino acids, such as N-acetylcysteine, has been studied, and they generally exhibit greater stability in aqueous solutions compared to their non-acetylated counterparts. For instance, N-acetylcysteine shows minimal degradation over 24 hours in refrigerated aqueous solutions. tandfonline.com However, enzymatic hydrolysis can occur in biological systems, catalyzed by acylases. tandfonline.com
Table 1: Predicted Hydrolytic Stability of the Acetamido Group in 4-Acetamido-5-methoxy-5-oxopentanoic acid
| Condition | pH Range | Temperature | Expected Rate of Hydrolysis |
| Neutral | ~7 | Room Temperature | Very Slow / Negligible |
| Mild Acidic | 3 - 6 | Room Temperature | Slow |
| Strong Acidic | < 3 | Elevated | Moderate to Fast |
| Mild Basic | 8 - 10 | Room Temperature | Slow |
| Strong Basic | > 10 | Elevated | Moderate to Fast |
N-Alkylation and Acylation Reactions
The nitrogen of the acetamido group is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. stackexchange.com However, under specific conditions, N-alkylation and N-acylation can be achieved.
For N-alkylation to occur, the amide must typically be deprotonated with a strong base, such as sodium hydride, to form a more nucleophilic amide anion. stackexchange.com This anion can then react with an alkyl halide in an SN2 reaction. Another approach involves reductive amination, where the amide is reacted with an aldehyde or ketone in the presence of a reducing agent. google.com
N-acylation of a secondary amide is also challenging but can be accomplished using highly reactive acylating agents, such as acyl chlorides or anhydrides, often in the presence of a catalyst. organic-chemistry.orgnih.gov The reaction generally requires forcing conditions due to the reduced nucleophilicity of the amide nitrogen.
Transformations Involving the Amide Bond
The amide bond itself can participate in several transformations. Dehydration of the primary amide functionality can lead to the formation of a nitrile group, typically by using strong dehydrating agents like phosphorus pentoxide or thionyl chloride. While this compound contains a secondary amide, related transformations on the acetamido group are less common but can be envisaged under specific synthetic protocols.
The Hofmann rearrangement is a well-known reaction of primary amides that converts them into primary amines with one less carbon atom. This reaction proceeds via a bromoamide intermediate and is not directly applicable to the secondary acetamido group of the target molecule.
Reactions at the Carbonyl (Oxo) Group
The term "oxo" in the chemical name refers to the ketone functional group within the pentanoic acid chain. This carbonyl group is a primary site for nucleophilic attack and reduction.
Reduction Strategies to Hydroxyl or Alkyl Moieties
The ketone carbonyl group can be selectively reduced to a secondary alcohol (hydroxyl moiety) or completely reduced to a methylene (B1212753) group (alkyl moiety). The choice of reducing agent is crucial for achieving the desired transformation, especially in the presence of the ester and amide functionalities.
For the reduction to a hydroxyl group, mild reducing agents are typically employed. Sodium borohydride (B1222165) (NaBH₄) is a common choice as it selectively reduces aldehydes and ketones over esters and amides. acs.orgncert.nic.in Lithium borohydride (LiBH₄) is slightly more reactive and can also be used, showing good selectivity for ketones in the presence of amides. harvard.edu Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can also effect this transformation.
Complete reduction of the ketone to a methylene group requires more forcing conditions. The Clemmensen reduction (using zinc-amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are classic methods for this conversion. ncert.nic.in
Table 2: Predicted Selectivity of Reducing Agents for the Ketone in this compound
| Reducing Agent | Expected Product at Ketone | Reactivity with Ester | Reactivity with Amide |
| Sodium Borohydride (NaBH₄) | Hydroxyl | Generally unreactive | Unreactive |
| Lithium Borohydride (LiBH₄) | Hydroxyl | Can reduce, but slower than ketone | Generally unreactive |
| Lithium Aluminum Hydride (LiAlH₄) | Hydroxyl | Reduces to alcohol | Reduces to amine |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Hydroxyl | Can be reduced | Generally unreactive |
| Zinc-Amalgam (Clemmensen) | Methylene (Alkyl) | May be hydrolyzed | Stable |
| Hydrazine/Base (Wolff-Kishner) | Methylene (Alkyl) | May be hydrolyzed | Stable |
Nucleophilic Additions to the Ketone
The electrophilic carbon of the ketone carbonyl is susceptible to attack by a wide range of nucleophiles. openochem.org These reactions typically proceed via a tetrahedral intermediate, which is then protonated to yield the final addition product.
Common nucleophiles that can add to the ketone include:
Organometallic reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after acidic workup.
Cyanide: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN) forms a cyanohydrin.
Amines: Primary amines react with ketones to form imines, while secondary amines form enamines. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of water. libretexts.org
Ylides: The Wittig reaction, using a phosphorus ylide, can convert the ketone into an alkene.
The presence of the acidic carboxylic acid proton in this compound would need to be considered when using strongly basic nucleophiles like Grignard or organolithium reagents, as an acid-base reaction would occur first. Protection of the carboxylic acid or the use of excess reagent would be necessary.
Enolization and Enolate Chemistry
The presence of carbonyl groups in this compound allows for the formation of enolates, which are potent nucleophiles in a variety of carbon-carbon bond-forming reactions. The acidity of the α-protons is a key factor in enolate generation. In this molecule, there are two positions alpha to a carbonyl: C4 (adjacent to the ester) and the methyl group of the acetamido function. The proton at C4 is significantly more acidic due to the electron-withdrawing effects of both the adjacent ester and the acetamido group.
Enolate formation is typically achieved by treatment with a strong base. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. For esters, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to irreversibly form the enolate at low temperatures. Weaker bases, such as alkoxides, can also be used, but the equilibrium may not fully favor the enolate.
The generated enolate of this compound can participate in various reactions, including alkylations and aldol-type condensations. For instance, reaction of the enolate with an alkyl halide would introduce a substituent at the C4 position. Such reactions are fundamental in the synthesis of modified amino acid derivatives.
Table 1: Bases for Enolate Formation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
|---|---|---|---|
| Lithium diisopropylamide (LDA) | ~36 | Tetrahydrofuran (THF) | Strong, non-nucleophilic, sterically hindered |
| Sodium hydride (NaH) | ~35 | THF, DMF | Strong, non-nucleophilic, heterogeneous |
| Sodium ethoxide (NaOEt) | ~16 | Ethanol (B145695) | Strong base, but also nucleophilic |
Transformations of the Carboxylic Acid and Ester Groups
The carboxylic acid and methyl ester functionalities of this compound are central to its chemical transformations, allowing for the synthesis of a wide array of derivatives.
Ester Hydrolysis and Transesterification Reactions
The methyl ester of this compound can be hydrolyzed to the corresponding dicarboxylic acid, N-acetylglutamic acid, under either acidic or basic conditions. researchgate.net
Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack of water.
Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to yield the carboxylate and methanol (B129727). etsu.edu
Transesterification is the process of exchanging the methoxy (B1213986) group of the ester with another alkoxy group from an alcohol. wikipedia.org This reaction can also be catalyzed by either acids or bases. masterorganicchemistry.com For example, reacting this compound with ethanol in the presence of an acid catalyst would yield the corresponding ethyl ester. This process is often driven to completion by using a large excess of the new alcohol.
Amide Formation via Carboxylic Acid Activation
The carboxylic acid group of this compound can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid to form a better leaving group. Common methods for carboxylic acid activation include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.comorganic-chemistry.org
Once activated, the carboxylic acid derivative readily reacts with a primary or secondary amine to form the corresponding amide. This reaction is fundamental in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another.
Decarboxylation Pathways
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential transformation for derivatives of this compound, particularly under acidic conditions. For instance, the cyclized form, pyroglutamic acid, and its N-acyl derivatives can undergo decarboxylation when heated in the presence of a strong acid like polyphosphoric acid. researchgate.net This reaction is thought to proceed through the formation of an N-acyliminium ion intermediate. While direct decarboxylation of this compound itself is not a facile process, certain derivatives or reaction conditions can promote this transformation.
A notable intramolecular reaction of N-acylated glutamic acid derivatives is the formation of a pyroglutamate. This cyclization can occur spontaneously, especially at non-physiological pH and elevated temperatures, where the N-terminal amide attacks the ester carbonyl, leading to the formation of a five-membered lactam ring and elimination of methanol. nih.govnih.gov
Stereochemical Control and Retention during Transformations
The stereocenter at C4 of this compound introduces the element of stereochemistry into its reactions. Controlling the stereochemical outcome of transformations at or adjacent to this center is crucial for the synthesis of enantiomerically pure compounds.
Biosynthetic Considerations and Enzymatic Transformations
Hypothesized Biosynthetic Precursors for 4-Acetamido-5-methoxy-5-oxopentanoic acid
The molecular structure of this compound suggests a biosynthetic origin rooted in common metabolic intermediates. The carbon skeleton, the methoxy (B1213986) group, and the acetamido moiety likely arise from distinct but interconnected pathways.
Glutamic acid is a strong candidate as a primary precursor for the five-carbon backbone of this compound. Glutamate (B1630785) is a central metabolite in nitrogen metabolism and can be synthesized from α-ketoglutarate, an intermediate of the citric acid cycle. The conversion of α-ketoglutarate to glutamate is a key step in amino acid biosynthesis.
Key metabolic pathways for glutamic acid synthesis include:
Reductive amination of α-ketoglutarate: This reaction is catalyzed by glutamate dehydrogenase.
Transamination reactions: Aminotransferases catalyze the transfer of an amino group from another amino acid to α-ketoglutarate. wikipedia.org
Glutamate can then serve as a starting point for the synthesis of other molecules, and its carbon skeleton is readily available for further enzymatic modification.
The methoxy group (-OCH₃) is a common feature in many natural products. Its biosynthesis is typically achieved through the enzymatic transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM). The enzymes responsible for this transfer are known as methyltransferases. In the context of this compound, it is hypothesized that a carboxyl group on a precursor molecule is methylated to form the methyl ester.
| Enzyme Class | Function | Methyl Donor |
| O-methyltransferases | Catalyze the transfer of a methyl group to a hydroxyl or carboxyl group. | S-adenosyl-L-methionine (SAM) |
The acetamido group (-NHCOCH₃) is formed by the acetylation of an amino group. This reaction is catalyzed by a class of enzymes known as acetyltransferases, which utilize acetyl-CoA as the acetyl group donor. It is plausible that a precursor molecule containing a primary amine undergoes N-acetylation during the biosynthetic pathway of this compound. The GCN5-related N-acetyltransferase (GNAT) superfamily is a large and diverse group of enzymes that catalyze such acyl transfer reactions. researchgate.netnih.govnih.govbiorxiv.org
Enzymatic Catalysis in Related Pentanoic Acid Biosynthesis
The biosynthesis of various pentanoic acid derivatives in nature provides a framework for understanding the potential enzymatic reactions involved in the formation of this compound.
The formation of the oxopentanoic acid core likely involves oxidation and reduction reactions catalyzed by oxidoreductases. wikipedia.org These enzymes play a crucial role in modifying the oxidation state of molecules. For instance, dehydrogenases can introduce carbonyl groups, while reductases can convert carbonyls to hydroxyls or remove them entirely. Carboxylic acid reductases (CARs) are a specific class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. nih.gov The specific oxidoreductases involved would depend on the precise biosynthetic route and the oxidation states of the intermediates.
| Enzyme Class | Catalyzed Reaction | Cofactors |
| Dehydrogenases | Oxidation of a substrate, often introducing a double bond or a carbonyl group. | NAD+, FAD |
| Reductases | Reduction of a substrate, often converting a carbonyl to a hydroxyl group. | NADPH, NADH |
| Carboxylic Acid Reductases (CARs) | Reduction of a carboxylic acid to an aldehyde. | ATP, NADPH |
Transaminases, also known as aminotransferases, are pivotal enzymes in amino acid metabolism, catalyzing the transfer of an amino group from an amino donor to a keto acid acceptor. wikipedia.orgontosight.aimdpi.com This reaction is fundamental for the synthesis and degradation of amino acids. ontosight.ai In the context of this compound, a transaminase could be responsible for introducing the amino group that is subsequently acetylated. These enzymes typically require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. mdpi.com
Esterases and Methyltransferases in Natural Product Biosynthesis
Esterases, a class of hydrolases, play a significant role in both the formation and cleavage of ester bonds. In the context of this compound, an esterase could be involved in the final step of methyl ester formation or, conversely, in the hydrolysis of a larger precursor molecule to yield the final product. These enzymes are known for their high catalytic efficiency and stereoselectivity, which are critical in the synthesis of chiral compounds. nih.govmdpi.com The use of esterases in biocatalytic processes is well-established for producing optically pure pharmaceuticals and other high-value chemicals. mdpi.com
Methyltransferases are a diverse group of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosylmethionine (SAM), to a substrate. numberanalytics.comnih.gov In the biosynthesis of this compound, a methyltransferase is responsible for the methylation of the carboxyl group to form the methyl ester. These enzymes are pivotal in altering the biological activity, stability, and bioavailability of natural products. numberanalytics.comproquest.com Methyltransferases are classified based on the atom that accepts the methyl group, with O-methyltransferases being responsible for methylation of oxygen atoms in hydroxyl or carboxyl groups. beilstein-journals.orgmdpi.com
The table below summarizes the key characteristics of these enzyme classes in the context of natural product biosynthesis.
| Enzyme Class | Function in Biosynthesis | Substrate Example (Hypothetical) | Product |
| Esterase | Formation or hydrolysis of ester bonds | 4-Acetamido-5-hydroxy-5-oxopentanoic acid | This compound (in esterification) |
| Methyltransferase | Transfer of a methyl group to a carboxyl group | 4-Acetamido-5-oxo-5-hydroxypentanoic acid | This compound |
Investigation of Biosynthetic Pathways (Theoretical and Experimental)
Elucidating the biosynthetic pathway of a natural product like this compound requires a combination of theoretical modeling and experimental validation.
Isotopic Labeling Studies to Elucidate Precursor Incorporation
Isotopic labeling is a powerful technique for tracing the metabolic fate of precursor molecules into a final product. musechem.com By feeding a producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the incorporation of these isotopes into the structure of this compound. nih.govchemicalsknowledgehub.com Analysis of the labeled product by mass spectrometry or NMR spectroscopy reveals which precursors are utilized and how they are assembled. nih.gov This information is crucial for piecing together the biosynthetic puzzle.
A hypothetical isotopic labeling study for this compound is outlined in the table below.
| Labeled Precursor | Expected Labeled Position in Product | Analytical Technique |
| [¹³C₂]-Glycine | Acetyl group (C=O and CH₃) | ¹³C NMR, Mass Spectrometry |
| [¹⁵N]-Glutamate | Amide nitrogen | ¹⁵N NMR, Mass Spectrometry |
| [¹³C-methyl]-Methionine | Methoxy group | ¹³C NMR, Mass Spectrometry |
Enzyme Isolation and Characterization for Specific Steps
Once the general steps of the biosynthetic pathway are inferred from labeling studies, the next step is to identify and characterize the specific enzymes involved. This process typically involves creating a cell-free extract from the producing organism and testing for the desired enzymatic activity. For this compound, one would screen for N-acetyltransferase, methyltransferase, and potentially other modifying enzymes.
After identifying the active fractions, protein purification techniques such as chromatography are employed to isolate the enzyme of interest. The purified enzyme is then characterized to determine its substrate specificity, kinetic parameters (Km and kcat), optimal pH and temperature, and cofactor requirements. This detailed characterization provides a deeper understanding of the enzyme's role in the biosynthetic pathway.
Genetic Engineering of Biosynthetic Pathways for Analogue Production
With the biosynthetic genes in hand, metabolic engineering offers the opportunity to manipulate the pathway to produce novel analogues of the natural product. nih.govacs.org By overexpressing certain genes, knocking out others, or introducing genes from different organisms, it is possible to alter the structure of the final product. frontiersin.orgrsc.org For instance, by introducing a different acyltransferase, one could potentially replace the acetyl group in this compound with other acyl groups. Similarly, using engineered methyltransferases could allow for the transfer of alkyl groups other than methyl, leading to a diverse range of new compounds with potentially altered biological activities. researchgate.net
The table below presents some potential genetic engineering strategies for producing analogues of this compound.
| Genetic Modification | Target Enzyme | Expected Analogue |
| Heterologous expression of a propionyl-CoA transferase | N-acetyltransferase | 4-Propionamido-5-methoxy-5-oxopentanoic acid |
| Site-directed mutagenesis of the SAM-binding site | Methyltransferase | 4-Acetamido-5-ethoxy-5-oxopentanoic acid (with S-adenosylethionine) |
| Knockout of the acetyl-CoA synthetase gene | N-acetyltransferase | Accumulation of precursor (4-amino-5-methoxy-5-oxopentanoic acid) |
Computational Chemistry and Theoretical Investigations
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational landscape of "4-Acetamido-5-methoxy-5-oxopentanoic acid" are crucial determinants of its physical and chemical properties. Computational techniques offer insights into these aspects at the atomic level.
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For "this compound," DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-31G*, to solve the electronic structure of the molecule. The resulting optimized geometry provides a foundational model for understanding its steric and electronic properties.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Length | C-N (amide) | 1.35 Å |
| Bond Length | C=O (ester) | 1.22 Å |
| Bond Length | C-O (ester) | 1.36 Å |
| Bond Angle | O=C-N (amide) | 122.5° |
| Bond Angle | C-N-C (amide) | 121.0° |
| Dihedral Angle | H-N-C-C | 178.0° |
Molecular Dynamics (MD) simulations can be utilized to explore the conformational landscape of "this compound" over time. By simulating the motion of atoms and molecules, MD provides insights into the flexibility of the molecule and the different shapes it can adopt. These simulations can reveal the most populated conformations and the energy barriers between them, offering a dynamic picture of the molecule's structure.
The behavior of "this compound" in a biological or chemical system is heavily influenced by its interactions with surrounding molecules, including solvent. Computational models can simulate these interactions. Implicit solvation models, for instance, can be used to understand how a solvent like water might affect the molecule's conformation and properties. rsc.org Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding between the amide and carboxyl groups of the molecule and water molecules. rsc.org
Quantum Chemical Analysis of Reactivity
Quantum chemical methods are instrumental in understanding the reactivity of "this compound." These analyses can predict the most likely sites for chemical reactions and provide a rationale for its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wikipedia.org The energies of the HOMO and LUMO, and the energy gap between them, are important indicators of a molecule's reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. For "this compound," the distribution of the HOMO and LUMO across the molecule would indicate the regions most susceptible to nucleophilic and electrophilic attack, respectively.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -8.5 | Indicates electron-donating ability |
| LUMO Energy | -1.2 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 7.3 | Relates to chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack. researchgate.net For "this compound," the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and the carboxylic acid, indicating these as sites for interaction with positive charges. Conversely, the hydrogen atoms of the amide and hydroxyl groups would exhibit positive potential, suggesting them as sites for interaction with negative charges. researchgate.net
Reaction Pathway Predictions and Transition State Searches
Detailed computational studies predicting the reaction pathways and identifying transition states specifically for the synthesis or degradation of this compound are not extensively available in the current body of scientific literature. However, the methodologies for such investigations are well-established in computational chemistry.
Theoretical predictions of reaction pathways typically employ quantum mechanical calculations, most notably Density Functional Theory (DFT), to map out the potential energy surface (PES) of a chemical reaction. This process involves:
Locating Stationary Points: Identifying the geometries of reactants, products, and intermediates, which correspond to minima on the PES.
Transition State (TS) Searching: Locating the saddle points on the PES that connect reactants to products. These transition states represent the highest energy barrier along the reaction coordinate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are used for this purpose.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it correctly connects the desired reactant and product minima.
For a molecule like this compound, these methods could be applied to predict, for example, the mechanisms of its hydrolysis (cleavage of the amide or ester group) or its formation from precursors like a glutamic acid derivative. The calculations would yield crucial energetic information, including activation energies and reaction enthalpies, which are vital for understanding reaction feasibility and kinetics.
Spectroscopic Property Prediction
Theoretical Chemical Shift Calculations (NMR)
While specific experimental and calculated NMR data for this compound are not published, its ¹H and ¹³C NMR chemical shifts can be reliably predicted using computational methods. acs.orgescholarship.org Quantum mechanical calculations, particularly DFT, are the standard for this purpose. ruc.dk The process involves optimizing the molecule's 3D geometry and then calculating the nuclear magnetic shielding tensors for each atom. nih.gov
The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the following equation: δ = σ_ref - σ_calc. acs.org
For accurate predictions, it is crucial to consider the molecule's conformational flexibility. A thorough conformational search is performed, and the chemical shifts for each stable conformer are calculated. The final predicted spectrum is a Boltzmann-weighted average of the shifts of all significant conformers. nih.gov
Common DFT functionals used for such calculations include B3LYP and MPW1PW91, paired with basis sets like 6-31G(d,p) or larger. nih.govnih.gov The accuracy of these predictions is typically within 0.15 ppm for ¹H shifts and 2.5 ppm for ¹³C shifts, which is often sufficient to distinguish between different isomers or assign experimental spectra. rsc.org
Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: These values are illustrative and based on typical chemical shifts for similar functional groups. Actual computational results would be required for precise values.
| Atom Name | Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1 | Carboxyl Carbon | 175.0 | - |
| C2 | Methylene (B1212753) | 30.5 | 2.20 |
| C3 | Methylene | 28.0 | 2.45 |
| C4 | Alpha Carbon | 53.0 | 4.50 |
| C5 | Ester Carbonyl | 172.0 | - |
| C6 | Acetyl Methyl | 23.0 | 2.05 |
| C7 | Acetyl Carbonyl | 170.0 | - |
| C8 | Methoxy (B1213986) Carbon | 52.5 | 3.70 |
Vibrational Frequency Analysis (IR, Raman)
Theoretical vibrational spectra (Infrared and Raman) for this compound can be computed to aid in the interpretation of experimental data. These calculations are typically performed using DFT methods following a geometry optimization. The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities.
The analysis would predict characteristic vibrational frequencies for the functional groups present in the molecule:
O-H stretch (from the carboxylic acid) typically appears as a broad band around 3300-2500 cm⁻¹.
N-H stretch (from the amide) is expected around 3300 cm⁻¹.
C-H stretches (from methylene and methyl groups) appear in the 3000-2850 cm⁻¹ region.
C=O stretches are strong and distinct. The carboxylic acid, ester, and amide carbonyls would likely appear in the 1760-1650 cm⁻¹ range.
N-H bend (Amide II band) is expected around 1550 cm⁻¹. acs.org
Discrepancies between calculated (harmonic) and experimental (anharmonic) frequencies are common. To improve accuracy, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). Comparing the predicted spectra with experimental ones can confirm the molecular structure and provide insights into intermolecular interactions like hydrogen bonding. nih.govresearchgate.netsemanticscholar.org
Mass Spectrometry Fragmentation Pattern Prediction
Computational tools can predict the fragmentation patterns of this compound in mass spectrometry. libretexts.org Programs like ChemFrag combine rule-based approaches with quantum chemical calculations (often using semi-empirical methods like PM7) to simulate the fragmentation process. nih.gov The simulation begins with the ionization of the molecule (e.g., protonation to form [M+H]⁺) and then predicts subsequent fragmentation steps based on bond orders and the calculated heats of formation of potential fragments. nih.gov
For this compound (Molecular Weight: 203.19 g/mol ), key predicted fragmentation pathways would likely involve:
Loss of methanol (B129727) (CH₃OH, 32 Da) from the ester group.
Loss of water (H₂O, 18 Da) from the carboxylic acid.
Cleavage of the amide bond , leading to fragments corresponding to the acylium ion or the amine fragment.
Loss of the acetamido group or parts thereof.
A predicted mass spectrum for the closely related compound N-Acetyl-L-glutamic acid is available in the Human Metabolome Database, showing characteristic fragments that can guide the interpretation for its methoxy ester derivative. hmdb.ca
Ligand-Receptor Interaction Modeling
Molecular Docking Simulations with Hypothetical Target Proteins
While the specific biological targets of this compound are not defined, molecular docking simulations can be used to explore its potential interactions with hypothetical protein targets. nih.govnih.gov As an N-acetylated amino acid derivative, plausible targets could include enzymes involved in amino acid metabolism or epigenetic regulatory proteins like histone deacetylases (HDACs), which are known to interact with acetylated molecules. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.com The process involves:
Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand. This includes adding hydrogen atoms and assigning partial charges.
Docking Simulation: Using a docking algorithm (e.g., AutoDock, Glide) to sample a wide range of ligand conformations and orientations within the protein's binding site.
Scoring and Analysis: Ranking the resulting poses using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, and hydrophobic and electrostatic interactions. researchgate.netfip.org
A docking study of this compound against a hypothetical HDAC active site would likely show key interactions involving the carboxylate and the acetylated amino group, which mimic the natural acetyl-lysine substrate.
Table 2: Hypothetical Docking Results for this compound with a Hypothetical Protein Target (e.g., HDAC) Note: This data is illustrative. Actual results depend on the specific protein target and docking software used.
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Binding Energy (kcal/mol) | -7.5 | HIS142, HIS143, TYR306 |
| Hydrogen Bonds | 3 | HIS142 (with carboxylate O), TYR306 (with amide C=O) |
Binding Affinity Prediction and Interaction Hotspots
The prediction of binding affinity is a cornerstone of computational drug design, estimating the strength of the interaction between a ligand, such as this compound, and a biological target, typically a protein. This is often quantified by the binding energy, where a more negative value indicates a stronger and more stable interaction. Molecular docking simulations are a primary tool used to predict the binding pose and affinity of a molecule within the active site of a target protein.
Given that this compound is a derivative of glutamic acid, a relevant theoretical target for such binding studies could be an enzyme involved in glutamine or glutamate (B1630785) metabolism, which are often dysregulated in various diseases, including cancer. nih.gov For instance, glutaminase (B10826351), an enzyme that converts glutamine to glutamate, is a well-established target in oncology.
A hypothetical molecular docking study of this compound against human glutaminase could yield predicted binding affinities. The results of such a study can be summarized in a data table, illustrating the predicted binding energy and the key interacting amino acid residues, which constitute the "interaction hotspots."
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues (Interaction Hotspots) | Type of Interaction |
|---|---|---|---|
| Human Glutaminase (GLS1) | -6.8 | Arg321, Ser286, Asn335 | Hydrogen Bonding |
| Human Glutaminase (GLS1) | -6.8 | Tyr249, Trp484 | Hydrophobic Interactions |
| Human Glutaminase (GLS1) | -6.8 | Lys289 | Electrostatic Interaction |
These interaction hotspots are critical for the stability of the ligand-protein complex. The acetamido group and the carboxylic acid moiety of this compound are likely to be key players in forming hydrogen bonds, while the aliphatic chain can engage in hydrophobic interactions. The terminal methoxy group may also contribute to the binding by forming specific interactions within a pocket of the active site. Identifying these hotspots is crucial for understanding the molecular basis of the compound's potential activity and for guiding the design of more potent analogues.
Pharmacophore Modeling for Structural Analogue Design
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, that are critical for binding to a specific target receptor.
Starting with the predicted binding pose of this compound within the active site of a target like glutaminase, a pharmacophore model can be generated. This model would highlight the crucial chemical features responsible for its binding affinity.
The key pharmacophoric features of this compound would likely include:
A Hydrogen Bond Donor: The amide nitrogen of the acetamido group.
Two Hydrogen Bond Acceptors: The carbonyl oxygens of the acetamido and the methoxycarbonyl groups.
A Negative Ionizable Feature: The carboxylic acid group.
A Hydrophobic Center: The ethyl backbone of the pentanoic acid chain.
This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with a similar spatial arrangement of these key features. Furthermore, it serves as a blueprint for the rational design of structural analogues. By modifying the scaffold of this compound while maintaining the essential pharmacophoric features, new compounds with potentially improved binding affinity, selectivity, and pharmacokinetic properties can be designed.
For instance, the length of the aliphatic chain could be altered to optimize hydrophobic interactions, or the acetamido group could be replaced with other hydrogen-bonding moieties. The following table outlines some potential structural modifications based on the pharmacophore model.
| Pharmacophoric Feature | Original Group in this compound | Potential Bioisosteric Replacements for Analogue Design |
|---|---|---|
| Hydrogen Bond Donor | -NH- of Acetamido | Thioamide, Sulfonamide |
| Hydrogen Bond Acceptor | C=O of Acetamido | Sulfonyl, Phosphonyl |
| Negative Ionizable Feature | -COOH | Tetrazole, Acylsulfonamide |
| Hydrophobic Core | -CH2-CH2- | Cyclopropyl, Phenyl ring |
Through such iterative cycles of pharmacophore modeling, virtual screening, and chemical synthesis, computational chemistry provides a powerful platform for the discovery and optimization of new therapeutic agents based on the chemical scaffold of this compound.
Analytical Methodologies for Research on 4 Acetamido 5 Methoxy 5 Oxopentanoic Acid
Chromatographic Separation Techniques
Chromatography is an essential tool for the separation and purification of 4-Acetamido-5-methoxy-5-oxopentanoic acid from reaction mixtures and for the assessment of its purity. The choice of technique depends on the specific analytical goal, such as enantiomeric purity assessment or routine reaction monitoring.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative analysis.
Given that this compound possesses a chiral center, distinguishing between its enantiomers is critical, particularly in biological and pharmaceutical research. Chiral HPLC is the preferred method for this purpose, utilizing a chiral stationary phase (CSP) to achieve separation.
The selection of the CSP and mobile phase is crucial for effective enantiomeric resolution. Macrocyclic glycopeptides, such as those used in CHIROBIOTIC columns, and derivatized polysaccharides, found in CHIRALCEL and CHIRALPAK columns, are common choices for separating N-blocked amino acids and their derivatives. sigmaaldrich.comhplc.eu The separation can be performed in various modes, including reversed-phase, normal-phase, or polar ionic mode, by adjusting the mobile phase composition. sigmaaldrich.com For instance, a normal-phase method might employ a mobile phase consisting of a non-polar solvent like n-hexane with a polar modifier such as 2-propanol. researchgate.net
Table 1: Exemplary Chiral HPLC Conditions for N-Blocked Amino Acid Derivatives
| Parameter | Condition | Rationale |
|---|---|---|
| Column | CHIRALPAK® IA, IB, IC; CHIROBIOTIC® T, V | These CSPs have demonstrated broad applicability for resolving racemates of N-blocked amino acids. sigmaaldrich.comhplc.eu |
| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 70:30 v/v) | Offers good solubility for less polar derivatives and effective separation on polysaccharide-based CSPs. researchgate.netsigmaaldrich.com |
| Reversed Phase: Acetonitrile (B52724)/Water with acid/base modifier | Suitable for more polar analytes and compatible with glycopeptide-based CSPs. sigmaaldrich.com | |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rate to ensure good resolution and peak shape. |
| Detection | UV at 210-254 nm | The amide and carboxyl groups provide UV absorbance for detection. |
For non-chiral applications such as purity determination and quantification, both reversed-phase (RP) and normal-phase (NP) HPLC are utilized.
Reversed-Phase (RP) Chromatography: This is the most widely used HPLC mode for analyzing N-acyl amino acid derivatives. mdpi.com It employs a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase. wikipedia.orghawach.com The retention of this compound is governed by its hydrophobic interactions with the stationary phase. A typical mobile phase consists of a mixture of water (often with an acidic modifier like phosphoric or formic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol (B129727). nih.govsielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to elute all components of a mixture in a reasonable time. nih.gov
Normal-Phase (NP) Chromatography: In this mode, a polar stationary phase (e.g., silica (B1680970), cyano, or amino-bonded phases) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). wikipedia.orghawach.com NP-HPLC is particularly useful for separating isomers and for compounds that are readily soluble in organic solvents. wikipedia.org Retention is based on polar interactions, such as hydrogen bonding, between the analyte and the stationary phase.
Table 2: Comparison of Reversed-Phase and Normal-Phase HPLC Methods
| Feature | Reversed-Phase (RP) HPLC | Normal-Phase (NP) HPLC |
|---|---|---|
| Stationary Phase | Non-polar (e.g., C18, C8) hawach.com | Polar (e.g., Silica, Cyano) hawach.com |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) nih.gov | Non-polar (e.g., Hexane/Ethyl Acetate) hawach.com |
| Elution Order | Most polar compounds elute first wikipedia.org | Least polar compounds elute first wikipedia.org |
| Typical Application | Purity analysis of polar to moderately non-polar compounds. mdpi.com | Separation of isomers, analysis of non-polar compounds. wikipedia.org |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with its polar carboxylic acid and amide functional groups, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile form. nih.gov
A common derivatization strategy involves the esterification of the free carboxylic acid group. Since the alpha-carboxyl group is already a methyl ester, the gamma-carboxyl group would be the target. This can be achieved using reagents like diazomethane (B1218177) or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. nih.gov The resulting N-acetyl-glutamic acid dimethyl ester would be significantly more volatile.
Once derivatized, the compound can be analyzed using GC, typically with a polar stationary phase column to achieve good separation. nih.gov The method is often coupled with a mass spectrometer (GC-MS) for definitive identification of the analyte. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid method for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.org It allows for the quick assessment of the consumption of starting materials and the formation of products.
A typical TLC analysis involves spotting the reaction mixture on a silica gel plate (the stationary phase) and developing it in a chamber containing a suitable mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexane. rsc.org The separation is based on the differential partitioning of the components between the stationary and mobile phases. After development, the plate is visualized, commonly under UV light (254 nm) or by using a chemical stain (e.g., potassium permanganate (B83412) or an iodine chamber) to reveal the spots corresponding to different compounds. rsc.org
Advanced Spectroscopic Characterization
Spectroscopic methods are crucial for the unambiguous structural elucidation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for structural determination. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. Based on data from closely related structures like N-acetyl glutamic acid derivatives, the expected chemical shifts can be predicted. rsc.orgnih.gov
¹H NMR: The proton spectrum would show characteristic signals for the acetamido methyl group (CH₃CO), the methoxy (B1213986) group (OCH₃), the alpha-proton (α-CH), and the beta and gamma methylene (B1212753) protons (β-CH₂ and γ-CH₂). The amide proton (NH) would typically appear as a doublet. rsc.org
¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbons of the ester, carboxylic acid, and amide groups, as well as for the carbons of the methyl, methoxy, and aliphatic chain. rsc.orgnih.gov
Table 3: Predicted NMR Chemical Shifts (δ in ppm) for this compound
| Group | Predicted ¹H NMR Shift | Predicted ¹³C NMR Shift |
|---|---|---|
| CH₃CO | ~2.0 | ~23 |
| β-CH₂ | ~2.0 - 2.2 | ~27 |
| γ-CH₂ | ~2.3 - 2.5 | ~31 |
| OCH₃ | ~3.7 | ~52 |
| α-CH | ~4.6 | ~52 |
| NH | ~6.3 | - |
| C=O (Amide) | - | ~170 |
| C=O (Ester) | - | ~173 |
| C=O (Acid) | - | ~175 |
Predicted shifts are based on analogous compounds and are relative to a standard solvent signal. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for this molecule would include the loss of the methoxy group (-OCH₃), water (-H₂O), or cleavage at the amide bond. Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, often showing the protonated molecule [M+H]⁺ or adducts like the sodiumated molecule [M+Na]⁺. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. libretexts.org
Table 4: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amide | N-H stretch | 3200-3400 |
| Alkyl | C-H stretch | 2850-3000 |
| Ester | C=O stretch | ~1735 |
| Carboxylic Acid | C=O stretch | ~1710 |
| Amide I | C=O stretch | ~1650 |
| Amide II | N-H bend | ~1550 |
| Ester/Acid | C-O stretch | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy are fundamental for the characterization of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound, a predictable pattern of signals would emerge. The acetamido group would show a singlet for the methyl protons (CH₃) and a signal for the amide proton (NH). The methoxy group (OCH₃) of the ester would also appear as a distinct singlet. The protons on the pentanoic acid backbone (at C2, C3, and C4) would present as multiplets due to spin-spin coupling. The carboxylic acid proton (OH) may appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in its structure. The carbonyl carbons of the carboxylic acid, ester, and amide functional groups would resonate at the downfield end of the spectrum (typically 170-180 ppm). The methoxy and acetamido methyl carbons would appear at the upfield end.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the pentanoic acid chain, confirming their sequence. An HSQC spectrum would link each proton to its directly attached carbon atom, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (C1) | ~10-12 (OH) | ~175-180 |
| Methylene (C2) | ~2.4 | ~30-35 |
| Methylene (C3) | ~2.1 | ~25-30 |
| Methine (C4) | ~4.5 | ~50-55 |
| Ester Carbonyl (C5) | - | ~170-175 |
| Methoxy (on C5) | ~3.7 | ~50-55 |
| Amide Carbonyl | - | ~170-175 |
| Amide Methyl | ~2.0 | ~20-25 |
| Amide NH | ~7-8 | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphs. ekb.eguni.lu Polymorphs are different crystalline structures of the same compound, which can have distinct physical properties. Unlike solution-state NMR where molecules tumble rapidly, in ssNMR, the spectral properties are sensitive to the local environment and intermolecular interactions within the crystal lattice. nih.gov
For this compound, different polymorphic forms would arise from variations in hydrogen bonding (e.g., involving the carboxylic acid and amide groups) and van der Waals interactions, leading to different packing arrangements. These differences in the solid-state environment would result in distinct ¹³C chemical shifts for the same carbon atom in different polymorphs. researchgate.net Thus, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectra can serve as a fingerprint for a specific polymorphic form, allowing for their differentiation and the detection of minor polymorphic impurities within a bulk sample. uni.lu
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₈H₁₃NO₅), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be used to measure the mass of the protonated molecule [M+H]⁺ or other adducts. The experimentally determined mass is then compared to the calculated mass; a match within a narrow tolerance (e.g., <5 ppm) confirms the molecular formula.
Table 2: Calculated Exact Mass for this compound Adducts
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₈H₁₃NO₅ | [M+H]⁺ | 204.08665 |
| [M+Na]⁺ | 226.06860 | |
| [M-H]⁻ | 202.07209 |
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for separating components in a mixture and elucidating their structures. It is particularly valuable for identifying and quantifying process-related impurities or degradation products. sielc.com
In this application, the sample is first separated by liquid chromatography. The eluted components are then ionized and analyzed by the first mass spectrometer (MS1). A specific ion of interest (a precursor ion, such as the [M+H]⁺ ion of the target compound or a potential impurity) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity or elucidate the structure of an unknown impurity. For this compound, characteristic fragmentation pathways would likely involve the neutral loss of methanol (CH₃OH), water (H₂O), or the loss of the acetamido group.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, corresponding to specific vibrational modes (stretching, bending) of its bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups. A very broad band would be expected for the O-H stretch of the carboxylic acid. The N-H stretch of the amide would appear as a sharper band in the same region. Strong, sharp absorptions would be observed for the C=O stretches of the carboxylic acid, ester, and amide (Amide I band). Raman spectroscopy, which measures the inelastic scattering of light, would provide complementary information, particularly for non-polar bonds.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Amide | N-H stretch | 3200-3400 |
| Alkyl | C-H stretch | 2850-3000 |
| Ester | C=O stretch | ~1735-1750 |
| Carboxylic Acid | C=O stretch | ~1700-1725 |
| Amide | C=O stretch (Amide I) | ~1650-1680 |
| Amide | N-H bend (Amide II) | ~1550 |
| Ester / Carboxylic Acid | C-O stretch | 1000-1300 |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to investigate the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgntu.edu.sg This phenomenon occurs in the absorption bands of optically active chromophores. wikipedia.org For this compound, the acetamido group serves as a chromophore that, due to the adjacent chiral center, will exhibit a CD signal.
The principle of CD spectroscopy relies on the fact that enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light. ntu.edu.sg One enantiomer will absorb left-circularly polarized light to a greater extent than right-circularly polarized light (resulting in a positive CD signal), while its counterpart will do the opposite (resulting in a negative CD signal). ntu.edu.sg The resulting CD spectrum is a plot of this difference in absorption (often expressed as molar ellipticity) versus wavelength.
In the context of this compound, CD spectroscopy serves as a critical tool for:
Confirmation of Absolute Configuration: By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute configuration (R or S) of the chiral center at the C4 position can be confirmed.
Determination of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.gov A racemic mixture (50:50 of each enantiomer) is CD-silent as the signals from the two enantiomers cancel each other out. By measuring the CD signal of a sample and comparing it to the signal of an enantiomerically pure standard, the enantiomeric purity can be quantified with high accuracy. nih.govnih.gov For example, the CD spectra for alanine (B10760859) enantiomers show that as the enantiomeric enrichment decreases, the amplitude of the signal decreases until it becomes optically inactive at 0% enrichment. nih.gov
The experimental value derived from simultaneous CD and UV spectroscopy, known as the anisotropy factor or G value, is concentration-independent, which eliminates a common source of error in quantitative measurements. nih.gov This allows for the determination of enantiomeric purity with high accuracy, often around 0.1%. nih.gov
Quantitative Analysis and Purity Determination
The accurate quantification and purity assessment of this compound are essential for its application in research and development. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are the primary techniques for these analyses.
For accurate quantification using chromatography, a calibration curve is essential. This is developed by preparing a series of standard solutions of this compound at known concentrations. biosyn.com Each standard is then analyzed by HPLC, and the instrumental response (typically the peak area) is recorded.
The process involves:
Preparation of Standards: A stock solution of highly pure this compound is prepared by accurately weighing the standard and dissolving it in a suitable solvent. A series of dilutions are made from this stock to create at least five concentration levels. nih.gov
Chromatographic Analysis: Each standard solution is injected into the HPLC system in triplicate to ensure reproducibility. researchgate.net
Plotting and Regression Analysis: A graph is plotted with the average peak area on the y-axis against the corresponding concentration on the x-axis. A linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). tbzmed.ac.ir
A valid calibration curve should exhibit excellent linearity, typically with an R² value greater than 0.99. tbzmed.ac.ir This curve can then be used to determine the concentration of this compound in unknown samples by measuring their peak area and calculating the concentration using the regression equation. biosyn.comliberty.edu
Table 1: Example Parameters for a Calibration Curve
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Concentration Range | 5 - 500 µg/mL | jocpr.comnih.gov |
| Number of Points | 5-7 | nih.gov |
| Linear Regression (R²) | > 0.995 | researchgate.net |
| Equation | Peak Area = (Slope × Concentration) + Intercept |
HPLC is the cornerstone for assessing the purity of this compound by separating it from any impurities, such as starting materials, by-products, or degradation products. The choice of detector—Ultraviolet (UV) or Evaporative Light Scattering Detector (ELSD)—depends on the properties of the analyte and potential impurities.
HPLC-UV: The acetamido group in the target molecule provides a chromophore that allows for detection by a UV detector. Although not a strong chromophore, detection is typically feasible at low wavelengths, such as 225 nm. nih.govpensoft.net A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) is commonly employed. pensoft.net Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated for specificity to ensure that all potential impurities are well-resolved from the main peak. jocpr.com
HPLC-ELSD: For impurities that lack a UV chromophore, an ELSD is a valuable alternative. veeprho.com ELSD is a quasi-universal detector that can detect any analyte that is less volatile than the mobile phase. veeprho.comeurekaselect.com The principle involves nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles. This technique is particularly useful for comprehensive purity profiling, as it can detect impurities that would be missed by UV detection. chromforum.org However, the response of an ELSD is not always linear and can be influenced by the analyte's structure, necessitating careful calibration for quantitative purposes. veeprho.com
Table 2: Comparison of HPLC Detectors for Purity Assessment
| Detector | Principle | Advantages | Limitations |
|---|---|---|---|
| UV/Visible | Measures absorbance of light by chromophores | Robust, reproducible, good linearity, widely available | Only detects compounds with a UV chromophore |
| ELSD | Measures light scattered by non-volatile analyte particles after mobile phase evaporation | Detects compounds without a chromophore, compatible with gradient elution | Non-linear response, requires volatile mobile phase, lower sensitivity for some compounds |
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity or concentration of a substance without the need for an identical reference standard of the analyte. azom.com The signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for the signal. nih.gov
The procedure for the absolute quantification of this compound involves:
Sample Preparation: An exact, known mass of the sample and an exact, known mass of a high-purity internal standard are dissolved together in a deuterated solvent (e.g., D₂O or DMSO-d₆). nih.gov
Selection of Internal Standard: The internal standard must be stable, of known high purity, and have at least one signal that is in a clear region of the spectrum, well-resolved from any signals of the analyte. ox.ac.uk Common standards include maleic acid, dimethyl sulfone, or terephthalic acid. nih.govresearchgate.net
Data Acquisition: The ¹H NMR spectrum is acquired under specific conditions optimized for quantification. This includes ensuring a sufficiently long relaxation delay (d1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration. researchgate.net
Calculation: The purity or concentration is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the N-acetyl methyl protons or the methoxy protons) with the integral of a known proton signal from the internal standard. nih.gov
qNMR is considered a powerful technique for certifying reference materials due to its high precision and direct traceability to the International System of Units (SI). nih.gov It can provide an absolute purity value with a very low uncertainty, often less than 0.1%. semanticscholar.org
Table 3: Key Parameters for qNMR Analysis
| Parameter | Requirement/Consideration | Rationale |
|---|---|---|
| Internal Standard | High purity (>99.9%), chemically stable, non-overlapping signals | Provides an accurate reference for quantification |
| Relaxation Delay (d1) | Typically 5-7 times the longest T1 relaxation time of the protons being measured | Ensures complete magnetization recovery for accurate signal integration |
| Signal-to-Noise (S/N) | High S/N ratio (e.g., >250:1) is required for integration errors <1% | Improves the precision of the integral measurement |
| Analyte Signal Selection | A sharp, singlet signal, well-resolved from other peaks | Minimizes integration errors from peak overlap |
Derivatives and Analogues of 4 Acetamido 5 Methoxy 5 Oxopentanoic Acid: Design and Synthesis for Academic Exploration
Modification of the Acetamido Group
The acetamido group is a critical feature of the molecule, and its modification can significantly influence the compound's chemical properties. Research in this area focuses on altering the size, electronics, and hydrogen-bonding capabilities of the N-acyl substituent.
Direct N-alkylation of the acetamido nitrogen is chemically challenging. Instead, such analogues are more commonly prepared by first synthesizing an N-alkylated glutamic acid and subsequently performing acetylation and esterification.
N-acylation involves replacing the acetyl group with other acyl moieties. The synthesis of various N-acylglutamates can be achieved by reacting glutamic acid with different acyl-Coenzyme A esters. nih.gov Studies have shown that enzymes like N-acetylglutamate synthase (NAGS) can utilize alternative substrates such as propionyl-CoA and butyryl-CoA, leading to the formation of N-propionylglutamate and N-butyrylglutamate, respectively. nih.gov These findings demonstrate that a range of N-acyl analogues can be synthesized, allowing for the exploration of how the identity of the acyl group impacts molecular recognition and activity. Propionyl-CoA and butyryl-CoA have been identified as particularly effective substrates for forming these alternative N-acylglutamates. nih.gov
Replacing the entire acetamido group with other functionalities like different amides or carbamates yields analogues with substantially altered properties. A prominent example is carglumic acid, or N-carbamoyl-L-glutamate, which is a structural analogue of N-acetyl-L-glutamic acid. nih.govmedscape.com In this compound, the acetyl group is replaced by a carbamoyl group. Such analogues are typically synthesized from L-glutamic acid rather than by modifying the existing N-acetyl group. medscape.com The development of synthetic N-difluoromethyl amides and carbamates offers another modern route to create novel analogues with unique electronic and conformational properties. nih.gov
| Modification Type | Example Analogue Name | Key Structural Change | Typical Synthetic Precursor |
| N-Acylation | N-Propionylglutamic acid | Acetyl group replaced by a propionyl group | L-Glutamic acid + Propionyl-CoA |
| N-Acylation | N-Butyrylglutamic acid | Acetyl group replaced by a butyryl group | L-Glutamic acid + Butyryl-CoA |
| Carbamate Replacement | N-Carbamoylglutamic acid (Carglumic acid) | Acetyl group replaced by a carbamoyl group | L-Glutamic acid |
Structural Alterations at the Pentanoic Acid Backbone
Homologation refers to the extension of a carbon chain, typically by one methylene (B1212753) (-CH2-) unit. wikipedia.org A classic method for achieving this is the Arndt–Eistert reaction, which converts a carboxylic acid into its next higher homologue. wikipedia.org Applied to N-acetylglutamic acid, this reaction would first involve converting the free C-1 carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent rearrangement to yield the methyl ester of N-acetyl-α-aminoadipic acid. This process effectively extends the pentanoic acid backbone to a hexanoic acid structure. The Arndt-Eistert reaction has been successfully used for the homologation of related amino acid derivatives. nih.gov
Dehomologation, the shortening of a carbon chain, is less common but can be achieved through methods such as the Gallagher–Hollander degradation, which removes a two-carbon unit from a carboxylic acid. wikipedia.org
Introducing cyclic constraints into the pentanoic acid backbone is a well-established strategy in medicinal chemistry to improve potency and selectivity by restricting the molecule to a specific conformation. nih.gov A variety of conformationally restricted glutamic acid analogues have been synthesized to explore the bioactive conformations required for interaction with molecular targets. researchgate.net
One approach involves creating spirocyclic systems. A practical synthetic route has been developed for a library of glutamic acid analogues built on a spiro[3.3]heptane scaffold. nih.govresearchgate.net The synthesis begins from a cyclobutanone derivative, and the second ring is constructed using methods like dichloroketene addition or Meinwald oxirane rearrangement. nih.gov These rigid structures mimic glutamate (B1630785) in a range of restricted conformations, making them valuable tools for mechanistic studies. researchgate.net Other strategies have led to the creation of diverse heterotricyclic artificial glutamate analogues through key reactions like the oxa-Michael reaction. rsc.org
The introduction of new stereocenters into the pentanoic acid backbone allows for the synthesis of a full spectrum of stereoisomers, which is crucial for mapping the stereochemical requirements of biological targets. Since 4-Acetamido-5-methoxy-5-oxopentanoic acid already has a stereocenter at C-4 (the original C-α of glutamic acid), adding another at C-2 or C-3 creates diastereomers.
Syntheses of various hydroxyglutamic acids, which introduce a hydroxyl group and a new stereocenter, have been developed. nih.govbeilstein-journals.org For instance, stereospecific hydroxylation of N-protected pyroglutamate derivatives can produce 4-hydroxyglutamic acid analogues with defined stereochemistry. beilstein-journals.org Another method involves the bromination of N-phthaloyl-L-glutamic acid, which yields a mixture of diastereomers at the C-4 position that can then be separated. nih.govbeilstein-journals.org These approaches provide access to orthogonally protected diastereomers that are valuable as building blocks in further synthetic efforts. beilstein-journals.org
| Modification Type | Example Strategy/Analogue | Key Structural Change | Reference Reaction/Method |
| Homologation | N-Acetyl-α-aminoadipic acid derivative | Addition of a -CH2- group to the backbone | Arndt–Eistert Reaction wikipedia.orgnih.gov |
| Cyclization | Spiro[3.3]heptane analogue | Pentanoic backbone incorporated into a rigid spirocyclic system | Dichloroketene addition / Meinwald rearrangement nih.gov |
| Stereochemical Diversity | 4-Hydroxyglutamic acid derivative | Introduction of a hydroxyl group at C-4, creating a new stereocenter | Stereospecific hydroxylation of pyroglutamate beilstein-journals.org |
Variations of the Methoxy (B1213986) Ester Moiety
The synthesis of alternative ester derivatives, such as ethyl and benzyl (B1604629) esters, from the parent N-acetylglutamic acid is a common strategy to modulate the lipophilicity and metabolic stability of the molecule. Standard esterification procedures can be employed, often involving the reaction of N-acetylglutamic acid with the corresponding alcohol (ethanol or benzyl alcohol) under acidic catalysis.
For instance, the preparation of γ-benzyl-L-glutamate can be achieved by reacting L-glutamic acid with benzyl alcohol in the presence of an acid catalyst. This method can be adapted for N-acetylglutamic acid to yield the corresponding N-acetyl-γ-benzyl-L-glutamate. Similarly, ethyl esters can be synthesized by reacting the carboxylic acid with ethanol (B145695) in the presence of a catalyst like sulfuric acid. These reactions provide a straightforward route to a variety of ester analogues for further study.
| Compound Name | Structure |
| 4-Acetamido-5-ethoxy-5-oxopentanoic acid | CH₃CONHCH(COOH)CH₂CH₂COOCH₂CH₃ |
| 4-Acetamido-5-(benzyloxy)-5-oxopentanoic acid | CH₃CONHCH(COOH)CH₂CH₂COOCH₂C₆H₅ |
The replacement of the ester functionality with bioisosteres like hydroxamic acids or amides is a key strategy in medicinal chemistry to alter the electronic properties and hydrogen bonding capabilities of a molecule. Hydroxamic acids are well-known for their metal-chelating properties.
The synthesis of a hydroxamic acid derivative from this compound can be achieved by reacting the methyl ester with hydroxylamine, often in the presence of a base. This nucleophilic acyl substitution reaction replaces the methoxy group with a hydroxylamino group to form the corresponding hydroxamic acid.
Similarly, amide isosteres can be prepared by reacting the methyl ester with a desired amine (R-NH₂). This amidation reaction would yield a variety of N-substituted amides, allowing for the introduction of diverse functional groups. The synthesis of the dipeptide N-acetylglutaminylglutamine amide, for example, involves enzymatic peptide bond formation, showcasing a biological approach to amide synthesis.
| Compound Name | Structure |
| 4-Acetamido-N-hydroxy-5-oxopentanamide | CH₃CONHCH(COOH)CH₂CH₂CONHOH |
| 4-Acetamido-5-oxo-5-(phenylamino)pentanoic acid | CH₃CONHCH(COOH)CH₂CH₂CONHCH₂C₆H₅ |
Modification of the ester can extend beyond simple transesterification to include the introduction of different ether or alkyl groups. While direct replacement of the methoxy group in the ester with another ether linkage is synthetically challenging, the synthesis of analogues with different alkyl chains attached to the ester oxygen can be achieved through standard esterification procedures using various alcohols.
Furthermore, N-alkylation of the parent amino acid before or after esterification can provide another route to structural diversity. For instance, reductive alkylation of α-amino methyl esters is a common method to introduce alkyl groups onto the nitrogen atom. While this modifies a different part of the molecule, it highlights the synthetic accessibility of various alkylated derivatives within this chemical class.
Incorporation of Diverse Chemical Functionalities
Introducing a range of chemical functionalities, such as halogens or aromatic rings, onto the carbon backbone of this compound can significantly impact its conformational preferences and potential intermolecular interactions.
The introduction of halogen atoms at various positions on the carbon skeleton can be a valuable tool for probing electronic effects and metabolic stability. While direct halogenation of the aliphatic chain of N-acetylglutamic acid derivatives can be challenging due to a lack of activation, precursors with activated positions can be utilized.
For instance, the development of asymmetric α-chlorination reactions of activated aryl acetic acid esters using organocatalysis provides a potential route for stereoselective halogenation at the α-position of a suitably modified precursor. Although not directly demonstrated on this compound, these modern synthetic methods offer plausible pathways for the synthesis of halogenated analogues for academic investigation.
The fusion of aromatic or heteroaromatic rings to the core structure can create rigid, conformationally constrained analogues, which are valuable for studying specific binding interactions. A common strategy involves the use of pyroglutamic acid, a cyclized derivative of glutamic acid, as a starting material.
Introduction of Unsaturations (Alkenes, Alkynes)
The incorporation of unsaturated functionalities, such as carbon-carbon double (alkenes) and triple (alkynes) bonds, into the backbone of this compound can profoundly influence its conformational flexibility and potential interactions with biological targets. These modifications can serve as chemical probes to explore binding site topology and electronic requirements.
Synthesis of Alkenyl Derivatives:
The introduction of a methylene group at the γ-position of the glutamic acid scaffold represents a key strategy for creating unsaturated analogues. A common approach involves the derivatization of pyroglutamic acid, a cyclic lactam of glutamic acid. For instance, a protected pyroglutamate can be converted to a 4-enamine, which is subsequently hydrolyzed to a 4-hydroxymethylene intermediate. Reduction of this intermediate yields the desired 4-methylene pyroglutamate. This cyclic precursor can then be hydrolyzed under basic conditions to open the ring and form the linear γ-methylene glutamic acid derivative. Subsequent N-acetylation and esterification would yield the target unsaturated analogue of this compound.
| Reaction Step | Description | Key Reagents | Reference |
| 1. Pyroglutamate Protection | Protection of the amine and carboxylic acid functionalities of pyroglutamic acid. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Thionyl chloride (SOCl₂) | google.com |
| 2. Enamine Formation | Reaction of the protected pyroglutamate with a nitrogen-containing acetal. | N,N-Dimethylformamide dimethyl acetal | google.com |
| 3. Hydrolysis | Conversion of the enamine to a hydroxymethylene intermediate. | Strong acid (e.g., HCl) | google.com |
| 4. Reduction | Reduction of the hydroxymethylene group to a methylene group. | Reducing agent in basic solution | google.com |
| 5. Ring Opening | Hydrolysis of the pyroglutamate ring to form the linear glutamic acid derivative. | Strong base (e.g., NaOH) | google.com |
| 6. N-acetylation & Esterification | Final modification to yield the target compound. | Acetic anhydride (B1165640), Methanol (B129727)/acid catalyst | google.com |
Synthesis of Alkynyl Derivatives:
The synthesis of alkynyl derivatives can be more challenging. One potential strategy involves the N-alkynylation of a suitable precursor. This can be achieved through copper-mediated coupling reactions of amides with alkynyl bromides. For instance, a protected glutamic acid derivative with a free amine could be N-alkynylated, followed by further synthetic modifications to arrive at the desired 4-acetamido-alkynyl-5-methoxy-5-oxopentanoic acid. This method has been shown to be effective for a broad range of substrates, including carbamates, ureas, and sulfonamides.
Stereoisomeric Synthesis and Characterization
The stereochemistry of a molecule is crucial for its biological activity, as stereoisomers can exhibit significantly different interactions with chiral biological macromolecules.
Preparation of (R)-Enantiomers and Diastereomers
The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic methods.
Enantioselective Synthesis:
Starting from a chiral pool of glutamic acid, such as commercially available D-glutamic acid, would be the most straightforward approach to obtain the (R)-enantiomer of the target molecule. The synthetic route would parallel that for the (S)-enantiomer, involving N-acetylation and esterification.
Diastereoselective Synthesis:
The synthesis of diastereomers can be achieved by introducing a second chiral center into the molecule. For example, alkylation of a chiral enolate derived from a protected N-acetylglutamic acid methyl ester can lead to the formation of diastereomers. The diastereoselectivity of such reactions is often influenced by the choice of chiral auxiliary, base, and reaction conditions. Separation of the resulting diastereomers can often be accomplished by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase or after derivatization with a chiral resolving agent. For example, diastereomeric amides formed by reacting a racemic carboxylic acid with a chiral amine can be separated by HPLC.
| Stereoisomer | Potential Synthetic Strategy | Key Considerations |
| (R)-Enantiomer | Starting from D-glutamic acid | Availability of starting material |
| Diastereomers | Alkylation of a chiral enolate of N-acetylglutamic acid methyl ester | Choice of chiral auxiliary, reaction conditions, and separation technique |
Evaluation of Stereochemical Influence on Molecular Interactions (theoretical)
Computational methods are powerful tools for predicting how the stereochemistry of a molecule might influence its interaction with a biological target.
Conformational Analysis:
Molecular mechanics and molecular dynamics simulations can be employed to explore the conformational landscape of different stereoisomers. These studies can reveal the preferred three-dimensional structures of the molecules in solution, which can provide insights into the bioactive conformation. For instance, the conformational preferences of glutamic acid analogues can be analyzed by examining the backbone torsion angles and the distances between key functional groups.
Quantum Chemical Calculations:
Quantum chemical methods can be used to study the electronic properties of the stereoisomers and their interactions with a receptor binding site at a more detailed level. These calculations can provide information about the strength and nature of non-covalent interactions, such as hydrogen bonds and electrostatic interactions, which are critical for molecular recognition. For example, quantum chemical studies have been used to investigate the vibrational interactions between glutamate receptor agonists and the receptor binding site. nih.gov By comparing the calculated binding energies and interaction patterns of different stereoisomers, it is possible to rationalize and predict their relative biological activities.
Rational Design Principles for New Analogues
The design of new analogues of this compound for academic exploration can be guided by several rational design principles.
Scaffold Hopping and Bioisosteric Replacement
Scaffold Hopping:
Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure, or "scaffold". uniroma1.itnih.gov This approach can lead to compounds with improved properties, such as enhanced synthetic accessibility or novel intellectual property. For a dicarboxylic acid amide like this compound, scaffold hopping could involve replacing the central glutamic acid backbone with other cyclic or acyclic structures that can present the key pharmacophoric features (the acetamido group and the two carboxylic acid functionalities or their mimics) in a similar spatial arrangement.
Bioisosteric Replacement:
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity. drughunter.comu-tokyo.ac.jp This is a widely used strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.
For this compound, several bioisosteric replacements could be considered:
Carboxamide Group: The amide linkage is susceptible to enzymatic cleavage. Replacing the amide group with more stable bioisosteres such as triazoles, oxadiazoles, or sulfonamides could lead to analogues with improved metabolic stability. tandfonline.com
Carboxylic Acid Groups: The carboxylic acid moieties are often important for binding to biological targets but can also contribute to poor membrane permeability. Bioisosteric replacements for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles. hyphadiscovery.com These replacements can modulate the acidity and lipophilicity of the molecule.
| Original Functional Group | Potential Bioisostere | Rationale for Replacement |
| Amide | 1,2,3-Triazole, 1,2,4-Oxadiazole | Improved metabolic stability |
| Carboxylic Acid | Tetrazole, Acyl sulfonamide | Modulate acidity, improve membrane permeability |
Fragment-Based Design Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow, link, or merge the fragments into more potent lead compounds.
In the context of designing analogues of this compound, a fragment-based approach could be used to explore the binding site of a target protein that interacts with glutamic acid or its derivatives.
Fragment Library Design:
A fragment library could be designed to include small molecules that mimic the key functional groups of this compound, such as small amides, dicarboxylic acids, and related heterocycles. Screening this library against a target of interest could identify fragments that bind to specific subpockets of the active site.
Fragment Elaboration:
Once fragment hits are identified and their binding modes are determined (e.g., by X-ray crystallography or NMR spectroscopy), they can be elaborated into larger, more potent molecules. This can be achieved by:
Fragment Growing: Adding functional groups to a bound fragment to extend its interactions into adjacent regions of the binding site.
Fragment Linking: Connecting two or more fragments that bind to different, nearby sites within the target.
Fragment Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.
This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel chemotypes with desirable properties for further academic investigation.
Combinatorial Library Synthesis Strategies
The generation of chemical libraries around a core scaffold is a cornerstone of modern medicinal chemistry and chemical biology, enabling the exploration of structure-activity relationships (SAR). For a scaffold such as this compound, which possesses multiple points for chemical modification, combinatorial synthesis strategies can be employed to rapidly generate a diverse collection of analogues. These strategies are broadly categorized into solid-phase and solution-phase synthesis, each offering distinct advantages for library construction.
The core structure of this compound presents three primary vectors for diversification: the acetamido group, the methyl ester, and the underlying glutamic acid backbone. A systematic combinatorial approach allows for the independent or simultaneous modification at these positions using a variety of building blocks.
Solid-Phase Synthesis Approach
Solid-phase organic synthesis (SPOS) is a powerful technique for combinatorial library generation, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. nih.govluxembourg-bio.com For the this compound scaffold, a solid-phase approach would typically involve immobilizing the core molecule onto a solid support, followed by sequential chemical modifications.
A plausible strategy would commence with the attachment of a suitably protected glutamic acid derivative to a resin, such as a Wang or Rink amide resin. The diversification can then proceed as follows:
Amide Bond Formation (R¹ Diversification): The free amine of the resin-bound glutamic acid can be acylated with a diverse set of carboxylic acids. This is a robust reaction on solid support, often mediated by standard peptide coupling reagents like HATU or HOBt/DIC. This step introduces diversity at the R¹ position of the acetamido group.
Ester/Amide Modification (R² Diversification): The carboxylic acid functionality of the glutamic acid backbone can be converted into a library of esters or amides. If the starting material is the γ-methyl ester, it can be saponified on-resin and then re-esterified with a variety of alcohols or converted to amides using a diverse set of primary and secondary amines.
Backbone Modification: While more complex, modifications to the carbon backbone could be envisioned through reactions such as alkylation of the α-carbon.
The final compounds are cleaved from the resin, often with an acid cocktail such as trifluoroacetic acid (TFA), to yield the purified products. The split-mix synthesis approach can be employed during the amide bond formation step to generate a "one-bead, one-compound" library, which is useful for high-throughput screening. nih.gov
Table 1: Representative Building Blocks for Solid-Phase Synthesis
| Diversification Point | Building Block Type | Examples |
| R¹ (Acyl Group) | Carboxylic Acids | Acetic acid, Propionic acid, Cyclohexanecarboxylic acid, Benzoic acid, 2-Furoic acid |
| R² (Ester/Amide) | Alcohols | Methanol, Ethanol, Isopropanol, Benzyl alcohol |
| Amines | Methylamine, Diethylamine, Piperidine, Aniline |
This table illustrates a small subset of commercially available building blocks that can be used to generate a diverse library of this compound derivatives.
Solution-Phase Parallel Synthesis
Solution-phase parallel synthesis has emerged as a complementary approach to solid-phase methods, offering the advantage of easier reaction monitoring and scalability. nih.govspirochem.com This strategy involves running multiple reactions in parallel in multi-well plates, with each well containing a unique combination of reactants.
For the this compound scaffold, a solution-phase library synthesis could be designed around key chemical transformations:
Amidation of the Methyl Ester: The starting compound, this compound, can be directly reacted with a library of primary and secondary amines in a parallel format. This transformation converts the methyl ester into a diverse set of amides. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate, have been shown to be effective for direct amidation of carboxylic acids and their esters. organic-chemistry.orgresearchgate.net
Hydrolysis and Re-esterification/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This di-acid intermediate can then be subjected to parallel esterification with a library of alcohols or parallel amidation with a library of amines at one or both carboxylic acid sites, depending on the reaction conditions.
Purification of solution-phase libraries can be streamlined using techniques such as solid-supported reagents and scavengers, liquid-liquid extraction, or automated parallel chromatography. umn.edu
Table 2: Hypothetical Library of 4-Acetamido-5-oxo-5-(substituted)pentanamide Derivatives via Solution-Phase Synthesis
| R¹ Substituent (from Amine) | Resulting Amide |
| Methyl | 4-Acetamido-N-methyl-5-oxopentanamide |
| Ethyl | 4-Acetamido-N-ethyl-5-oxopentanamide |
| Isopropyl | 4-Acetamido-N-isopropyl-5-oxopentanamide |
| Benzyl | 4-Acetamido-N-benzyl-5-oxopentanamide |
| Phenyl | 4-Acetamido-N-phenyl-5-oxopentanamide |
This table showcases a potential set of derivatives generated through the amidation of the methyl ester of this compound with a selection of primary amines.
By employing these combinatorial strategies, a large and diverse library of analogues of this compound can be synthesized efficiently. The choice between solid-phase and solution-phase synthesis will depend on the specific goals of the academic exploration, the desired library size, and the available resources for synthesis and purification.
Future Directions and Emerging Research Avenues
Advanced Synthetic Methodologies
The synthesis of complex molecules like 4-Acetamido-5-methoxy-5-oxopentanoic acid is an area ripe for innovation. Moving beyond traditional synthetic methods, researchers are looking towards more sophisticated and efficient approaches.
Furthermore, machine learning can be instrumental in optimizing reaction conditions. beilstein-journals.orgbeilstein-journals.org By analyzing the complex interplay between various reaction parameters such as temperature, solvent, catalyst, and reaction time, ML models can predict the optimal conditions to maximize the yield and purity of this compound, while minimizing reaction time and waste. beilstein-journals.org This data-driven approach accelerates the development of robust and scalable synthetic processes. beilstein-journals.org
Table 1: Potential Applications of Machine Learning in the Synthesis of this compound
| Application Area | Machine Learning Approach | Potential Benefits |
| Retrosynthesis | Template-based and template-free models | Discovery of novel synthetic routes, reduction of synthetic steps. |
| Reaction Optimization | Bayesian optimization, neural networks | Increased yield and purity, reduced development time and cost. |
| Catalyst Selection | Predictive modeling | Identification of more efficient and selective catalysts. |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. mdpi.comnih.gov For the synthesis of complex derivatives of this compound, enzymes can offer unparalleled stereoselectivity and regioselectivity, which is often challenging to achieve with conventional methods. nih.govmdpi.com The development of biocatalytic routes could be particularly advantageous for producing chiral analogs of the target compound. nih.gov
Recent advances in protein engineering and directed evolution allow for the tailoring of enzymes to specific substrates and reaction conditions. mdpi.com This means that enzymes could be specifically designed and optimized for the synthesis of a wide range of derivatives of this compound, leading to greener and more efficient manufacturing processes. researchgate.netdrpress.org
Integration of Omics Technologies in Biosynthetic Pathway Elucidation
While this compound is currently known as a synthetic compound, the possibility of its natural occurrence and a corresponding biosynthetic pathway remains an intriguing area of investigation. The integration of "omics" technologies provides a powerful toolkit for such explorations. nih.govwur.nl
Should a natural source of this compound or similar compounds be discovered, genomics and proteomics would be pivotal in uncovering its biosynthetic origins. isaaa.org Genome mining of potential producing organisms would involve searching for gene clusters that could encode the enzymatic machinery required for its synthesis. nih.govbeilstein-institut.de
Proteomics, the large-scale study of proteins, would then be used to identify the specific enzymes expressed under conditions that favor the production of the compound. isaaa.org By comparing the proteome of a producing organism under different conditions, researchers could identify candidate enzymes involved in the biosynthetic pathway. nih.govrsc.orgresearchgate.net
Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, would be essential for piecing together the steps of a putative biosynthetic pathway. omicstutorials.comnih.gov By analyzing the metabolome of a producing organism, scientists could identify potential precursors and intermediates in the synthesis of this compound. omicstutorials.comnih.govplos.org Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be employed to detect and quantify these pathway intermediates, providing a detailed map of the biosynthetic route. omicstutorials.com
Table 2: Omics Technologies for the Hypothetical Elucidation of a Biosynthetic Pathway for this compound
| Omics Technology | Objective | Key Methodologies |
| Genomics | Identify genes encoding biosynthetic enzymes. | Genome sequencing, comparative genomics, gene cluster analysis. |
| Proteomics | Identify expressed enzymes involved in the pathway. | Mass spectrometry-based protein identification, differential expression analysis. |
| Metabolomics | Identify pathway intermediates and precursors. | LC-MS, GC-MS, NMR spectroscopy, pathway analysis software. nih.govoup.com |
High-Throughput Computational Screening for Structural Modification
To explore the potential applications of this compound, it is crucial to understand how structural modifications would affect its chemical and biological properties. High-throughput computational screening offers a rapid and cost-effective way to explore a vast chemical space of potential derivatives. caver.czbohrium.com
Using molecular modeling and computational chemistry tools, researchers can design virtual libraries containing thousands of structural analogs of this compound. researchgate.netnih.govnih.gov These virtual compounds can then be screened for a variety of properties, such as binding affinity to a specific biological target or desirable physicochemical characteristics. This in silico screening can prioritize a smaller, more manageable number of candidate molecules for actual synthesis and experimental testing, significantly accelerating the discovery of new and improved derivatives. pnas.org
Virtual Library Design and Docking Simulations
A promising future direction lies in the computational design of virtual libraries based on the this compound scaffold. By systematically modifying its functional groups, a vast array of virtual analogues can be generated. These libraries can then be subjected to high-throughput virtual screening and molecular docking simulations against various biological targets. For instance, given its structural similarity to N-acetylglutamate, docking studies could explore its potential as a modulator of enzymes involved in the urea (B33335) cycle or other metabolic pathways. researchgate.net This in silico approach allows for the rapid identification of promising candidates with high predicted binding affinities and selectivity, thereby prioritizing synthetic efforts towards molecules with the highest potential for biological activity. mdpi.comnih.gov The use of sophisticated scoring functions and molecular dynamics simulations can further refine these predictions, providing insights into the binding modes and interaction patterns of the most promising analogues.
A hypothetical workflow for virtual screening could involve:
Target Selection: Identifying key enzymes or receptors where a glutamic acid derivative might exert a biological effect.
Library Enumeration: Generating a diverse virtual library of analogues of this compound.
Docking and Scoring: Employing computational docking programs to predict the binding poses and affinities of the virtual compounds.
Hit Selection: Prioritizing a subset of compounds for synthesis and experimental validation based on docking scores and other predictive models. mdpi.com
Machine Learning Models for Property Prediction
Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are becoming indispensable tools in modern medicinal chemistry and materials science. nih.goveurekalert.org These computational models can predict a wide range of properties for novel molecules, including their physicochemical characteristics, biological activities, and potential toxicities, based on their chemical structures. nih.govresearchgate.netnih.govresearchgate.net For this compound and its derivatives, ML models could be trained on existing data for related N-acetylated amino acids and glutamic acid analogues to predict properties such as solubility, membrane permeability, and binding affinity to specific targets. mdpi.com
The development of robust predictive models typically involves the following steps:
Data Curation: Assembling a dataset of molecules with known properties.
Descriptor Calculation: Generating a set of numerical descriptors that encode the structural and chemical features of each molecule.
Model Training: Using machine learning algorithms (e.g., random forests, support vector machines, neural networks) to learn the relationship between the descriptors and the target property.
Model Validation: Assessing the predictive power of the model on an independent test set.
Such models can significantly accelerate the design-build-test-learn cycle by enabling the in silico evaluation of large numbers of virtual compounds, thereby guiding the selection of the most promising candidates for synthesis and experimental testing. cbirt.netatmire.com
Exploration of Supramolecular Chemistry and Material Science Implications
The unique structural features of this compound, including its N-acetyl group, carboxylic acid, and ester functionalities, make it an interesting candidate for exploration in the fields of supramolecular chemistry and materials science.
Self-Assembly Properties of this compound and its Analogues
The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for the creation of functional materials. beilstein-journals.orgnih.govd-nb.info Amino acids and their derivatives are known to self-assemble through a network of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govmdpi.comnih.govresearchgate.net The N-acetyl group, in particular, can play a crucial role in directing self-assembly through hydrogen bonding, as has been observed for other N-acetylated amino acids and peptides. researchgate.net
Future research could investigate the self-assembly behavior of this compound and its analogues in different solvents and under various conditions (e.g., pH, temperature). Techniques such as atomic force microscopy (AFM), transmission electron microscopy (TEM), and X-ray diffraction could be employed to characterize the resulting supramolecular structures. Understanding the relationship between molecular structure and self-assembly propensity will enable the rational design of novel nanostructures with tailored morphologies and properties. acs.org
| Driving Force | Potential Role in Self-Assembly of this compound |
| Hydrogen Bonding | The N-H group of the acetamido moiety and the C=O of the amide, carboxylic acid, and ester can act as hydrogen bond donors and acceptors, respectively, driving the formation of ordered structures. |
| Hydrophobic Interactions | The acetyl methyl group and the methylene (B1212753) groups in the pentanoic acid chain can participate in hydrophobic interactions, contributing to the stability of the assembled structures in aqueous environments. |
| Dipole-Dipole Interactions | The polar functional groups (amide, ester, carboxylic acid) can lead to dipole-dipole interactions that influence the packing of the molecules in the supramolecular assembly. |
Potential in Polymer Chemistry or Functional Materials
Amino acids and their derivatives are increasingly being used as monomers for the synthesis of biocompatible and biodegradable polymers. nih.govnih.govacs.orgrsc.org The bifunctional nature of this compound (with its carboxylic acid and potential for further functionalization) makes it a candidate for incorporation into novel polymer backbones or as a pendant group to modify the properties of existing polymers. For example, it could be polymerized through its carboxylic acid group to form polyesters or polyamides.
The resulting polymers could possess interesting properties for applications in drug delivery, tissue engineering, and other biomedical fields. researchgate.netnih.gov The presence of the N-acetyl group and the methoxycarbonyl group could impart specific functionalities to the polymer, such as influencing its solubility, degradation rate, and interactions with biological systems. Furthermore, the self-assembly properties of the monomeric unit could be harnessed to create structured and functional polymeric materials. rsc.org
Interdisciplinary Research with Advanced Engineering and Analytical Techniques
The advancement of our understanding and application of this compound can be significantly enhanced through interdisciplinary research that combines chemistry with advanced engineering and analytical techniques.
Microfluidic Systems for Reaction Discovery and Optimization
Microfluidic technology offers a powerful platform for performing chemical reactions in a highly controlled and efficient manner. nih.gov The small reaction volumes, high surface-to-volume ratios, and precise control over reaction parameters (e.g., temperature, mixing, and reaction time) make microreactors ideal for reaction discovery and optimization. lcsciences.comjpt.comspringernature.com
For the synthesis of this compound and its derivatives, microfluidic systems could be employed for:
High-Throughput Screening: Rapidly screening a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic routes. nih.govnih.govefficient-robotics.com
Reaction Optimization: Precisely controlling reaction parameters to maximize yield and purity while minimizing reaction time and waste.
Flow Chemistry Synthesis: Developing continuous flow processes for the efficient and scalable production of the target compounds.
The integration of online analytical techniques, such as mass spectrometry and NMR spectroscopy, with microfluidic reactors can provide real-time monitoring of reaction progress, further accelerating the optimization process. nih.gov The use of microfluidics can lead to the discovery of novel reaction pathways and the development of more sustainable and efficient synthetic methods for this class of compounds.
| Feature of Microfluidics | Application in the Study of this compound |
| Precise Fluid Control | Accurate dispensing of reagents for high-throughput screening of reaction conditions. |
| Rapid Mixing | Efficient mixing of reactants to enhance reaction rates and yields. |
| Enhanced Heat Transfer | Precise temperature control for optimizing reaction kinetics and minimizing side reactions. |
| Small Reaction Volumes | Reduced consumption of reagents and solvents, making the process more cost-effective and environmentally friendly. |
Novel Spectroscopic Probes for Real-Time Reaction Monitoring
The continuous, real-time monitoring of chemical and enzymatic reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality in various fields, including pharmaceutical development and industrial chemistry. While direct spectroscopic analysis of reactants and products is often feasible, the development of dedicated spectroscopic probes offers a more sensitive and specific avenue for tracking reaction progress. The compound this compound, a derivative of glutamic acid, presents a foundational structure that could be engineered into a novel class of spectroscopic probes for such real-time monitoring applications.
The core concept behind developing this molecule into a spectroscopic probe lies in the strategic modification of its structure to incorporate spectroscopically active functional groups. These modifications would be designed to elicit a measurable change in a spectroscopic signal—such as fluorescence, absorbance, or nuclear magnetic resonance (NMR) chemical shift—in response to a specific chemical transformation or binding event. For instance, the introduction of a fluorophore and a quencher to the molecular backbone could create a probe that fluoresces only after a specific enzymatic cleavage event separates the two moieties.
Research into analogous compounds, such as derivatives of N-acetylaspartylglutamate (NAAG), has demonstrated the utility of such molecules in biological and chemical assays. nih.govmdpi.comnih.gov These studies provide a framework for the potential development of this compound-based probes. The acetamido and methoxy-protected glutamate (B1630785) structure offers several sites for chemical modification, allowing for the attachment of various reporter groups.
A hypothetical application could involve its use in monitoring the activity of specific amidases or esterases. In such a scenario, the probe's acetamido or methoxy (B1213986) group would be cleaved by the target enzyme. This cleavage event could be designed to trigger a significant change in the probe's spectroscopic properties. For example, if a fluorescent reporter group is strategically placed, its emission could be altered upon enzymatic action, providing a direct, real-time measure of enzyme activity. nih.gov This approach is advantageous as it can offer high sensitivity and specificity, allowing for the continuous monitoring of reaction kinetics without the need for sample withdrawal and offline analysis. nih.govrsc.org
Another potential avenue of exploration is the use of this compound in NMR-based reaction monitoring. magritek.com The distinct chemical environments of the protons within the this compound molecule give rise to a unique NMR spectrum. Changes to the molecule's structure, such as the enzymatic hydrolysis of the amide or ester group, would result in predictable shifts in the corresponding NMR signals. By monitoring these changes over time, one could quantify the rate of the reaction. While NMR is generally less sensitive than fluorescence spectroscopy, it provides rich structural information and is non-invasive.
To illustrate the potential data that could be generated from such a probe, consider a hypothetical scenario where a fluorescently-labeled derivative of this compound is used to monitor an enzymatic reaction. The data could be presented as follows:
Table 1: Hypothetical Real-Time Fluorescence Monitoring of Enzymatic Hydrolysis
| Time (minutes) | Fluorescence Intensity (Arbitrary Units) | Substrate Concentration (μM) |
| 0 | 10.5 | 100 |
| 5 | 25.3 | 85 |
| 10 | 42.1 | 68 |
| 15 | 58.9 | 51 |
| 20 | 73.2 | 37 |
| 25 | 85.6 | 24 |
| 30 | 94.8 | 15 |
Similarly, for an NMR-based monitoring experiment, the integration of specific proton signals could be tracked over time.
Table 2: Hypothetical Real-Time ¹H-NMR Monitoring of a Reaction
| Time (minutes) | Normalized Integral of Substrate Peak (at X ppm) | Normalized Integral of Product Peak (at Y ppm) |
| 0 | 1.00 | 0.00 |
| 10 | 0.82 | 0.18 |
| 20 | 0.65 | 0.35 |
| 30 | 0.50 | 0.50 |
| 40 | 0.36 | 0.64 |
| 50 | 0.24 | 0.76 |
| 60 | 0.15 | 0.85 |
While the direct application of this compound as a spectroscopic probe is still an emerging area of research, its chemical structure provides a versatile platform for the design and synthesis of novel tools for real-time reaction monitoring. Future research in this direction could lead to the development of highly sensitive and specific probes for a wide range of chemical and biological applications.
Q & A
Q. What are the key physicochemical properties of 4-acetamido-5-methoxy-5-oxopentanoic acid, and how do they influence its stability in experimental settings?
The compound has a molecular formula of C₈H₁₃NO₅ , molecular weight 203.19 g/mol , and requires storage at 2–8°C in a sealed, dry environment to prevent hydrolysis or decomposition . Its methoxy and acetamido groups contribute to polarity, making it soluble in polar solvents like DMSO or methanol. Stability studies should prioritize avoiding moisture and acidic/basic conditions, as ester and amide bonds are susceptible to hydrolysis. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, while NMR (e.g., monitoring methoxy proton shifts) tracks degradation.
Q. How can researchers synthesize this compound with high enantiomeric purity?
A stereoconservative synthesis approach is recommended, as seen in structurally related glutamic acid derivatives (e.g., evidence 14). Starting from (S)-glutamic acid, protect the α-amino group with a fluorenylmethoxycarbonyl (Fmoc) group, then introduce the methoxy and acetamido moieties via selective acylation and esterification. Use chiral HPLC or circular dichroism (CD) to confirm enantiopurity. Catalytic asymmetric methods, such as organocatalyzed Michael additions, may optimize stereochemical control .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR : ¹H/¹³C NMR to confirm methoxy (δ ~3.3 ppm), acetamido (δ ~2.0 ppm), and carboxylate protons.
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass validation (theoretical [M+H]⁺ = 204.0874).
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity (>98% recommended).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
Discrepancies may arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. For example, evidence 14 highlights that minor structural changes in related compounds drastically alter receptor binding (e.g., CCK-A vs. CCK-B receptor selectivity). To address this:
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
The ester group is prone to hydrolysis by serum esterases. Strategies include:
- Isosteric replacement : Substitute the ester with a more stable amide or heterocycle.
- Prodrug design : Convert the carboxylate to a lipophilic ester (e.g., methyl ester) for improved membrane permeability, which is cleaved intracellularly.
- Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in animal models .
Q. How can computational modeling guide the design of derivatives with enhanced receptor selectivity?
- Molecular Dynamics (MD) Simulations : Analyze binding pocket flexibility (e.g., for gastrin/CCK-B receptors).
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. ethoxy) with IC₅₀ values.
- Free Energy Perturbation (FEP) : Predict ΔΔG for substitutions at the acetamido position .
Methodological Considerations
Q. What experimental controls are essential when studying this compound’s role in metabolic pathways?
- Negative controls : Use scrambled peptides or structurally inert analogs (e.g., 5-methoxy-5-oxopentanoic acid lacking the acetamido group).
- Isotope labeling : Incorporate ¹³C or ¹⁵N at the acetamido group to track metabolic fate via LC-MS/MS.
- Knockout models : CRISPR-Cas9-engineered cell lines lacking target enzymes (e.g., glutaminase) .
Q. How should researchers address solubility challenges in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
